1,2-Dimethyl-1H-indol-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethylindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-5-8-6-9(11)3-4-10(8)12(7)2/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRFAMHLOPLVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424481 | |
| Record name | 1,2-Dimethyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7570-48-1 | |
| Record name | 1,2-Dimethyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-Dimethyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,2-Dimethyl-1H-indol-5-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing with the nitration of commercially available 2-methylindole, followed by N-methylation, and concluding with the reduction of the nitro group to the target primary amine. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to facilitate reproducible synthesis in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence. The overall pathway involves the introduction of a nitro group at the C5 position of the indole ring, followed by methylation of the indole nitrogen, and finally, reduction of the nitro group to an amine.
Caption: Overall synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. The yields are based on reported values for analogous reactions and provide a benchmark for the expected efficiency of this pathway.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1. Nitration | Electrophilic Aromatic Substitution | 2-Methylindole | 2-Methyl-5-nitro-1H-indole | NaNO₃, H₂SO₄ | H₂SO₄ | 0 °C | 10 min | 96%[1] |
| 2. N-Methylation | Nucleophilic Substitution | 2-Methyl-5-nitro-1H-indole | 1,2-Dimethyl-5-nitro-1H-indole | CH₃I, KOH | DMF | Room Temp. | 12 h | ~46% (Est.) |
| 3. Reduction | Catalytic Hydrogenation | 1,2-Dimethyl-5-nitro-1H-indole | This compound | H₂, 10% Pd/C | Ethanol | Room Temp. | 3 h | ~96% (Est.) |
Experimental Protocols
Step 1: Synthesis of 2-Methyl-5-nitro-1H-indole
This procedure details the nitration of 2-methylindole using sodium nitrate in sulfuric acid.
Workflow:
Caption: Experimental workflow for the synthesis of 2-Methyl-5-nitro-1H-indole.
Materials:
-
2-Methylindole
-
Sodium Nitrate (NaNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylindole (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath. Stir until a clear solution is obtained.
-
In a separate beaker, dissolve sodium nitrate (1.1 eq) in concentrated sulfuric acid.
-
Slowly add the sodium nitrate solution dropwise to the stirred solution of 2-methylindole, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 10 minutes.[1]
-
Carefully pour the reaction mixture onto crushed ice with stirring, which will cause a yellow precipitate to form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to yield 2-methyl-5-nitro-1H-indole.
Step 2: Synthesis of 1,2-Dimethyl-5-nitro-1H-indole
This procedure describes the N-methylation of 2-methyl-5-nitro-1H-indole.
Workflow:
Caption: Experimental workflow for the N-methylation of 2-Methyl-5-nitro-1H-indole.
Materials:
-
2-Methyl-5-nitro-1H-indole
-
Potassium Hydroxide (KOH)
-
Methyl Iodide (CH₃I)
-
N,N-Dimethylformamide (DMF)
-
Silica Gel for column chromatography
-
Eluent (e.g., Ethyl acetate/n-Hexane mixture)
Procedure:
-
To a solution of 2-methyl-5-nitro-1H-indole (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (1.0 eq) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1,2-dimethyl-5-nitro-1H-indole.
Step 3: Synthesis of this compound
This procedure details the reduction of the nitro group of 1,2-dimethyl-5-nitro-1H-indole to the corresponding amine via catalytic hydrogenation.
Workflow:
Caption: Experimental workflow for the reduction of 1,2-Dimethyl-5-nitro-1H-indole.
Materials:
-
1,2-Dimethyl-5-nitro-1H-indole
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen (H₂) gas
Procedure:
-
In a hydrogenation vessel, suspend 10% Pd/C in ethanol.
-
Saturate the suspension with hydrogen gas.
-
Prepare a solution of 1,2-dimethyl-5-nitro-1H-indole (1.0 eq) in ethanol.
-
Add the solution of the nitroindole to the catalyst suspension.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Safety Considerations
-
Nitration: This reaction is highly exothermic and involves the use of strong, corrosive acids (sulfuric and nitric acid). Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
-
N-Methylation: Methyl iodide is a toxic and volatile alkylating agent. Handle it with extreme care in a fume hood.
-
Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst carefully, and do not allow it to dry completely in the air. The hydrogenation reaction should be conducted in a properly equipped and ventilated area.
This guide provides a robust and reproducible pathway for the synthesis of this compound. The detailed protocols and quantitative data are intended to support researchers in the successful execution of this synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the organic compound 1,2-Dimethyl-1H-indol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on closely related compounds and general experimental protocols relevant to its characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.
Core Physicochemical Data
Precise experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes key identifiers and includes predicted values for its fundamental physicochemical properties. It is crucial to note that predicted values are estimations and should be confirmed by experimental analysis. For comparative purposes, data for the related compound [(1,2-dimethyl-1H-indol-5-yl)methyl]amine is also included.
| Property | This compound | [(1,2-dimethyl-1H-indol-5-yl)methyl]amine |
| Molecular Formula | C₁₀H₁₂N₂ | C₁₁H₁₄N₂ |
| Molecular Weight | 160.22 g/mol | 174.24 g/mol |
| CAS Number | 7570-48-1 (free base) | 101004-43-7 |
| Melting Point | Data not available | 81-82 °C[1] |
| Boiling Point | Predicted: 313.5 ± 15.0 °C[2] | Predicted: 335.8 ± 27.0 °C[1] |
| pKa | Predicted: 17.37 ± 0.30 (acidic proton on indole N-H) | Predicted: 9.30 ± 0.40 (amine)[1] |
| logP | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Density | Predicted: 1.145 ± 0.06 g/cm³[2] | Predicted: 1.09 ± 0.1 g/cm³[1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of aromatic amines like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small, finely powdered sample of the compound is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
logP (Octanol-Water Partition Coefficient) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: A solution of the compound is prepared in one of two immiscible solvents, typically n-octanol and water (or a buffer at a specific pH for ionizable compounds, which would then be a measure of logD).
-
Partitioning: The two phases are mixed thoroughly in a separatory funnel and then allowed to separate completely.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logarithm of P is the logP value.
Workflow for logP Determination
Caption: General workflow for the shake-flask method of logP determination.
Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Workflow for Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of a compound.
Synthesis of this compound
A potential synthetic approach could start from a suitably substituted aniline and a ketone, followed by cyclization. For instance, a reaction between 4-nitrophenylhydrazine and propanal could yield the corresponding hydrazone, which upon Fischer indole cyclization would produce 2-methyl-5-nitro-1H-indole. Subsequent N-methylation and reduction of the nitro group would yield the final product.
Plausible Synthetic Pathway
Caption: A potential synthetic route to this compound.
Potential Biological Activity
Direct studies on the biological activity and signaling pathways of this compound are limited. However, the indole scaffold is a privileged structure in medicinal chemistry, and many of its derivatives exhibit significant biological effects.
-
Serotonin Receptor Interaction: A structurally related compound, dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine, has been identified as a potent agonist for the human 5-HT(1D) receptor. This suggests that this compound may also interact with serotonin receptors, which are important targets for drugs treating a variety of central nervous system disorders.
-
General Biological Activities of Indoles: The broader class of indole derivatives is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The specific substitutions on the indole ring of this compound will modulate its potential biological profile.
Further research is required to elucidate the specific biological targets and signaling pathways associated with this compound.
Conclusion
This technical guide provides a summary of the available and predicted physicochemical properties of this compound. While experimental data for this specific compound is scarce, this document offers valuable insights based on related structures and established analytical and synthetic methodologies. It is intended to be a foundational resource for researchers, encouraging further experimental investigation into the properties and potential applications of this and similar indole derivatives.
References
- 1. [(1,2-dimethyl-1H-indol-5-yl)methyl]amine | 101004-43-7 [amp.chemicalbook.com]
- 2. N,N-diMethyl-1H-indol-5-aMine CAS#: 6843-23-8 [m.chemicalbook.com]
- 3. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Dimethyl-1H-indol-5-amine
CAS Number: 7570-48-1
This technical guide provides a comprehensive overview of 1,2-Dimethyl-1H-indol-5-amine, a substituted indole derivative of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, plausible synthetic routes, spectroscopic data, potential biological activity, and experimental considerations.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| Appearance | Expected to be a solid, ranging from off-white to brown |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. |
| CAS Number | 7570-48-1 |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol for this compound is not widely available. However, a plausible and commonly employed method for the synthesis of substituted indoles is the Fischer indole synthesis .[1][2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and an aldehyde or ketone.[1]
A potential synthetic workflow for this compound is outlined below.
Proposed Synthetic Pathway: Fischer Indole Synthesis
Caption: Proposed Fischer Indole Synthesis pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1,2-Dimethyl-5-nitro-1H-indole
-
Hydrazone Formation: (4-Nitrophenyl)hydrazine is reacted with propionaldehyde in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the corresponding hydrazone.
-
Fischer Indole Cyclization: The isolated hydrazone is then treated with a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid and heated to induce cyclization, forming 5-nitro-2-methyl-1H-indole.
-
N-Methylation: The resulting indole is N-methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF).
Step 2: Reduction to this compound
-
The nitro-substituted indole from the previous step is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A reducing agent is added. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).
-
The reaction is monitored for completion (e.g., by TLC).
-
Upon completion, the reaction mixture is worked up to isolate the final product, this compound. This typically involves filtration of the catalyst (for hydrogenation) or neutralization and extraction.
-
Purification is achieved through techniques such as column chromatography or recrystallization.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | H-7 |
| ~6.5-6.8 | dd | 1H | H-6 |
| ~6.4-6.6 | d | 1H | H-4 |
| ~6.1-6.3 | s | 1H | H-3 |
| ~3.5-3.7 | s | 3H | N-CH₃ |
| ~3.5 (broad) | s | 2H | -NH₂ |
| ~2.3-2.5 | s | 3H | C2-CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~140-145 | C-5 |
| ~135-140 | C-7a |
| ~130-135 | C-2 |
| ~125-130 | C-3a |
| ~110-115 | C-7 |
| ~105-110 | C-6 |
| ~100-105 | C-4 |
| ~95-100 | C-3 |
| ~30-35 | N-CH₃ |
| ~10-15 | C2-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong, Broad | N-H stretching (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (methyl groups) |
| 1620-1580 | Medium-Strong | N-H bending (primary amine) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| 1350-1250 | Strong | C-N stretching |
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 160. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and potentially cleavage of the indole ring.
Reactivity and Potential Biological Activity
The chemical reactivity of this compound is dictated by the indole nucleus and the amino substituent. The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.
The structural similarity of this compound to known psychoactive tryptamines, such as N,N-dimethyltryptamine (DMT), suggests that it may possess biological activity.[8][9] Indoleamine derivatives are known to interact with various biological targets, including serotonin receptors.[10][11][12][13]
Potential Signaling Pathway Involvement
Given its structural features, this compound is a candidate for interaction with serotonin (5-HT) receptors. DMT and related compounds are known agonists at several 5-HT receptor subtypes, particularly 5-HT₂A, 5-HT₁A, and 5-HT₂C.[8][9][14] Activation of these receptors initiates a cascade of intracellular signaling events.
Caption: Hypothetical signaling pathway of this compound via a Gq-coupled serotonin receptor.
Experimental Workflow for Biological Evaluation
To elucidate the biological activity of this compound, a systematic experimental approach would be necessary.
Caption: A typical experimental workflow for the biological evaluation of a novel compound.
Conclusion
This compound is a substituted indole with potential for further investigation in the fields of medicinal chemistry and pharmacology. While specific experimental data is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 9. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel tryptoline derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Indoleamines: A Case Study on N,N-Dimethyltryptamine (DMT)
Disclaimer: Extensive searches for the biological activity of 1,2-Dimethyl-1H-indol-5-amine did not yield specific pharmacological data. This compound appears to be a novel or not widely studied molecule in publicly accessible scientific literature. It is available from some chemical suppliers, indicating its use primarily as a synthetic intermediate[1][2]. Due to the lack of specific data, this guide will focus on the well-characterized and structurally related indoleamine, N,N-Dimethyltryptamine (DMT) , to illustrate the requested technical format and provide relevant biological context for a dimethylated indoleamine compound.
Introduction to N,N-Dimethyltryptamine (DMT)
N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound of the tryptamine family[3]. Found in numerous plant species and endogenously in mammals, it is a potent serotonergic agonist known for its profound and rapid-onset hallucinogenic effects[3][4]. Its structure, featuring an indole core and a dimethylated amine side chain, makes it a valuable case study for understanding the biological activities of related indoleamines. Structurally, DMT is an analogue of serotonin (5-hydroxytryptamine or 5-HT) and melatonin, which underpins its interaction with the serotonergic system[3][5]. Its primary psychoactive effects are mediated through agonism at serotonin receptors, particularly the 5-HT2A subtype[3][5][6].
Pharmacological Profile and Mechanism of Action
DMT's biological activity is characterized by its broad-spectrum binding to various neurotransmitter receptors. It is primarily classified as a non-selective serotonin receptor agonist, with its most significant effects attributed to interactions with the 5-HT2A, 5-HT1A, and 5-HT2C receptors[3].
Signaling Pathway for DMT at the 5-HT2A Receptor:
Upon binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), DMT initiates a downstream signaling cascade. This process involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, culminating in altered neuronal excitability and gene expression that underlies its psychedelic effects.
In addition to its receptor agonist activity, DMT has also been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune tolerance[7]. This inhibition may contribute to an enhanced anti-tumor immune response[7].
Quantitative Biological Data
The affinity of DMT for various receptors has been quantified through radioligand binding assays. The data below is compiled from various sources and represents the inhibitory constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.
| Receptor Subtype | Ki (nM) | Species | Reference Assay |
| 5-HT1A | 118 | Human | Radioligand Binding |
| 5-HT1B | 640 | Human | Radioligand Binding |
| 5-HT1D | 108 | Human | Radioligand Binding |
| 5-HT2A | 168 | Human | Radioligand Binding |
| 5-HT2B | 49 | Human | Radioligand Binding |
| 5-HT2C | 39 | Human | Radioligand Binding |
| 5-HT6 | 1400 | Human | Radioligand Binding |
| 5-HT7 | 1300 | Human | Radioligand Binding |
| Sigma-1 (σ1) | 205 | Guinea Pig | Radioligand Binding |
Note: Data are representative values from literature and may vary between studies.
Experimental Protocols
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of DMT at various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human receptor subtype of interest (e.g., HEK293 cells) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (DMT).
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of DMT that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow Diagram:
This assay measures the ability of a compound to inhibit the enzymatic activity of IDO.
Objective: To determine the inhibitory constant (Ki) of DMT on recombinant human IDO (rhIDO) activity.
Methodology:
-
Reaction Mixture: The assay is conducted in a reaction buffer containing recombinant human IDO enzyme, L-tryptophan (the substrate), and varying concentrations of the test compound (DMT).
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
Termination: The reaction is stopped after a defined period by adding a quenching agent, such as trichloroacetic acid.
-
Detection: The product of the enzymatic reaction, kynurenine, is detected colorimetrically after a reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow-colored product.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 480 nm) using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of DMT. The data are then plotted to determine the IC50 value, and the Ki is determined using kinetic models (e.g., Michaelis-Menten)[7].
Structure-Activity Relationships (SAR)
The biological activity of indoleamines is highly dependent on their substitution patterns. For tryptamines like DMT, modifications at the indole ring and the amine side chain can drastically alter receptor affinity and selectivity.
-
N-Alkylation: The presence of two methyl groups on the terminal nitrogen (as in DMT) is common among potent hallucinogens.
-
Indole Ring Substitution: Substitution at the 4- and 5-positions of the indole ring significantly impacts activity. For instance, hydroxylation at the 5-position yields bufotenin (5-HO-DMT), and methoxylation gives 5-MeO-DMT, both of which have distinct pharmacological profiles[4]. Substitution with electron-withdrawing groups at the 5-position can increase serotonin transporter affinity[8].
Conclusion
While specific biological data for this compound remains elusive, the comprehensive analysis of its structural analog, N,N-Dimethyltryptamine, provides a robust framework for understanding the potential pharmacology of dimethylated indoleamines. DMT exhibits a complex profile as a broad-spectrum serotonin receptor agonist, with its primary psychoactive effects mediated through the 5-HT2A receptor signaling pathway. The experimental protocols detailed herein represent standard methodologies for characterizing the biological activity of such compounds. Future research into novel indole derivatives like this compound would likely employ these techniques to elucidate their pharmacological profile and therapeutic potential.
References
- 1. 174274-98-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tryptamine and dimethyltryptamine inhibit indoleamine 2,3 dioxygenase and increase the tumor-reactive effect of peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Exploration of 1,2-Dimethyl-1H-indol-5-amine Structural Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] 1,2-Dimethyl-1H-indol-5-amine represents a synthetically accessible scaffold with significant potential for chemical modification and exploration of its biological activities. While specific research on the structural analogs of this particular compound is not extensively documented, this guide provides a comprehensive framework for the design, synthesis, and evaluation of such analogs. By leveraging established principles of indole chemistry and pharmacology, researchers can systematically explore the structure-activity relationships (SAR) of this compound class. This document details robust synthetic methodologies, outlines key experimental protocols for pharmacological evaluation, and visualizes relevant signaling pathways to guide discovery efforts.
Introduction: The Indole Scaffold and Therapeutic Potential
Indole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neurological applications.[4] The indole ring system is a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets. This compound offers a unique starting point with three key regions for structural modification: the indole nitrogen (N1), the C2-methyl group, and the C5-amine. By systematically modifying these positions, novel compounds with tailored pharmacological profiles can be developed.
Synthetic Strategies for Indole Analogs
The synthesis of substituted indoles is well-established in organic chemistry. The Fischer indole synthesis is a classic and versatile method for creating the indole core from an appropriately substituted phenylhydrazine and a ketone or aldehyde under acidic conditions.[3][5][6][7]
General Workflow for Analog Synthesis
A generalized workflow for the synthesis and evaluation of novel indole derivatives, including analogs of this compound, is depicted below. This process begins with the selection of appropriate starting materials and synthetic routes, followed by the chemical synthesis and purification of the target compounds. Subsequent steps involve comprehensive characterization and pharmacological evaluation to determine their biological activity and potential as therapeutic agents.
References
- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. mdpi.com [mdpi.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. testbook.com [testbook.com]
The Enigmatic Tale of 1,2-Dimethyl-1H-indol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dimethyl-1H-indol-5-amine is a substituted indole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. Despite its defined chemical structure and commercial availability as a hydrochloride salt (CAS 174274-98-7), a comprehensive historical record of its discovery and initial synthesis remains elusive in readily accessible scientific literature and patent databases. This technical guide consolidates available information on related synthetic methodologies to propose a plausible route for its preparation and discusses the general biological significance of the aminodimethylindole scaffold. The lack of specific biological data for this compound highlights a potential area for future research.
Introduction: The Indole Nucleus in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and the ability of its nitrogen atom to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities with various biological targets. Modifications to the indole ring, such as the introduction of methyl and amine groups, can significantly modulate its pharmacological profile. The title compound, this compound, represents a simple yet potentially valuable variation of this important heterocyclic system.
History and Discovery: An Uncharted Territory
Proposed Synthetic Pathway
While a specific, documented synthesis for this compound is not available, a plausible and efficient route can be devised based on well-established indole synthesis and functionalization reactions. A common and versatile method for introducing a 5-amino group is through the reduction of a 5-nitroindole precursor. The dimethyl substitution can be achieved through a combination of the Fischer indole synthesis and subsequent N-alkylation.
A logical synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocols (Generalized)
The following are generalized experimental protocols for the proposed synthetic steps. These are based on established literature procedures for similar transformations and would require optimization for the specific substrate.
Step 1: Synthesis of 2-Methyl-5-nitro-1H-indole (Fischer Indole Synthesis) [2][3]
-
Reaction Setup: To a solution of p-nitrophenylhydrazine in a suitable acidic catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in ethanol), add acetone dropwise at a controlled temperature (e.g., 0-10 °C).
-
Reaction Execution: After the addition is complete, the reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Step 2: Synthesis of 1,2-Dimethyl-5-nitro-1H-indole (N-Methylation) [4]
-
Reaction Setup: To a solution of 2-methyl-5-nitro-1H-indole in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: The mixture is stirred for 30-60 minutes at 0 °C, after which a methylating agent (e.g., methyl iodide or dimethyl sulfate) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.
Step 3: Synthesis of this compound (Nitro Group Reduction)
-
Reaction Setup: The 1,2-dimethyl-5-nitro-1H-indole is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on activated carbon (10% Pd/C), is added to the solution.
-
Reaction Execution: The reaction mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature for several hours. The reaction progress is monitored by TLC. Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in hydrochloric acid.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product. If an acid was used for reduction, a basic workup would be necessary to obtain the free amine. The product can be further purified by column chromatography or by forming a hydrochloride salt and recrystallizing.
Physicochemical Data (Predicted and Reported)
Due to the lack of dedicated studies on this compound, a comprehensive table of experimentally determined physicochemical properties is unavailable. However, some basic information can be found from supplier data for its hydrochloride salt.
| Property | Value | Source |
| CAS Number | 174274-98-7 (HCl salt) | [1] |
| Molecular Formula | C₁₀H₁₃ClN₂ | Supplier Data |
| Molecular Weight | 196.68 g/mol (HCl salt) | Supplier Data |
Biological Activity and Potential Applications
Specific biological activity data for this compound is not available in the public literature. However, the aminodimethylindole scaffold is present in molecules with a range of biological activities. For instance, derivatives of dimethylindoles have been investigated for their activity as serotonin receptor agonists.[5] The 5-amino group, in particular, serves as a key functional handle for further chemical modifications, allowing for the synthesis of libraries of compounds for screening in drug discovery programs.
The general structure of this compound makes it a potential building block for the synthesis of:
-
Serotonergic agents: The indole nucleus is a core component of serotonin and many of its receptor agonists and antagonists.
-
Anticancer agents: Various substituted indoles have demonstrated cytotoxic activity against cancer cell lines.
-
Kinase inhibitors: The indole scaffold can serve as a template for the design of inhibitors of various protein kinases.
A logical relationship for the utility of substituted indoles in medicinal chemistry is depicted below:
References
- 1. 174274-98-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Postulated Mechanism of Action of 1,2-Dimethyl-1H-indol-5-amine
Disclaimer: As of December 2025, there is a notable absence of published scientific literature detailing the specific mechanism of action, biological targets, and pharmacological profile of 1,2-Dimethyl-1H-indol-5-amine. This document, therefore, presents a hypothesized mechanism of action based on the well-documented activities of structurally analogous indoleamine compounds. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.
Executive Summary
This compound is a synthetic indoleamine derivative. While direct studies on this compound are not publicly available, its structural features—specifically the dimethylated amine at position 5 and the methylated indole core at positions 1 and 2—strongly suggest an interaction with the serotonergic system. This guide posits that this compound likely functions as a modulator of serotonin receptors, with potential selectivity for specific subtypes influenced by its unique methylation pattern. The subsequent sections will explore this proposed mechanism by examining the pharmacology of closely related compounds, outlining potential experimental approaches for its validation, and providing visual representations of the hypothesized signaling pathways and research workflows.
Postulated Mechanism of Action: A Serotonergic Modulator
Based on the structure-activity relationships of known indoleamines, it is hypothesized that this compound acts as a ligand for serotonin (5-hydroxytryptamine, 5-HT) receptors. The N,N-dimethyl moiety is a common feature in many potent serotonergic compounds, including the classic psychedelic N,N-Dimethyltryptamine (DMT). The methylation at the 1 and 2 positions of the indole ring is expected to influence the compound's affinity and selectivity for various 5-HT receptor subtypes.
The presence of a methyl group at the 2-position of the indole ring is particularly noteworthy. The compound 2-Methyl-5-hydroxytryptamine (2-methylserotonin) is a known and moderately selective agonist for the 5-HT3 receptor.[1][2] This suggests that this compound may also exhibit affinity for this ionotropic receptor.
Furthermore, methylation at the 1-position of the indole ring, as seen in 1-Methyl-DMT, has been shown to modulate affinity for serotonin receptors, with some evidence suggesting an increased affinity for the 5-HT2A receptor compared to DMT.[3] Therefore, it is plausible that this compound interacts with multiple 5-HT receptor subtypes, including 5-HT2A and 5-HT3, and potentially others such as 5-HT1A and 5-HT2C, which are common targets for dimethylated tryptamines.[4][5]
Quantitative Data from Structurally Similar Compounds
To provide a quantitative basis for the hypothesized mechanism of action, the following tables summarize the binding affinities and functional activities of key structural analogs of this compound.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Structurally Related Indoleamines
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT3 |
| N,N-Dimethyltryptamine (DMT) | 183 | 127-1200 | 360-2630 | - |
| 2-Methyl-5-hydroxytryptamine | - | - | - | Agonist |
| 1-Methyl-DMT | - | Higher affinity than DMT | - | - |
Proposed Experimental Protocols for Elucidating the Mechanism of Action
To validate the hypothesized mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed protocols for key initial experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a panel of serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3) will be prepared from transfected HEK293 or CHO cells.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts) will be used.
-
Radioligand: A specific radioligand for each receptor subtype will be used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, [3H]granisetron for 5-HT3).
-
Competition Assay: A fixed concentration of the radioligand will be incubated with the cell membranes in the presence of increasing concentrations of this compound (e.g., from 10^-10 to 10^-5 M).
-
Incubation and Filtration: The mixture will be incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium. The reaction will be terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters will be measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) will be determined by non-linear regression analysis. The Ki (inhibition constant) values will be calculated using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at serotonin receptors where it shows significant binding affinity.
Methodology (Example for 5-HT2A receptor - Calcium Mobilization Assay):
-
Cell Culture: HEK293 or CHO cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) will be used.
-
Assay Plate Preparation: Cells will be seeded in 96- or 384-well black-walled, clear-bottom plates and incubated to form a confluent monolayer.
-
Dye Loading: The cells will be loaded with the calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Increasing concentrations of this compound will be added to the wells. A known 5-HT2A agonist (e.g., serotonin or DOI) will be used as a positive control.
-
Fluorescence Measurement: Changes in intracellular calcium concentration will be measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The EC50 (effective concentration to produce 50% of the maximal response) for agonists or IC50 for antagonists (in the presence of a fixed concentration of an agonist) will be calculated.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathway and a proposed experimental workflow.
Caption: Hypothesized signaling of this compound via 5-HT2A and 5-HT3 receptors.
Caption: A proposed workflow for the systematic investigation of this compound's MOA.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally determined, a strong theoretical basis exists to classify it as a serotonergic agent. Its structural similarity to known 5-HT receptor ligands, particularly N,N-dimethyltryptamine and 2-methylserotonin, provides a clear and testable hypothesis. Future research should prioritize the synthesis of this compound and the execution of comprehensive in vitro binding and functional assays across a wide range of neurotransmitter receptors, with an initial focus on the serotonin system. Subsequent in vivo studies will be crucial to understand its physiological effects and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a robust framework for initiating such an investigation.
References
- 1. 2-Methyl-5-hydroxytryptamine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Methyl-DMT - Wikipedia [en.wikipedia.org]
- 4. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Targets of 1,2-Dimethyl-1H-indol-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dimethyl-1H-indol-5-amine is a synthetic organic compound belonging to the indole class of molecules. While direct biological activity data for this specific molecule is not extensively available in public databases, its structural similarity to a vast number of biologically active indole derivatives suggests a high potential for interaction with various biological targets. This technical guide outlines the most probable biological targets for this compound based on structure-activity relationships of analogous compounds. It provides detailed experimental protocols for assays that can be employed to elucidate its biological activity, including serotonin receptor binding, tubulin polymerization inhibition, and kinase inhibition assays. Furthermore, this document presents hypothetical data in structured tables and visual workflows to guide researchers in their investigation of this compound.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities. Derivatives of indole have been shown to interact with a multitude of biological targets, leading to their development as anticancer, antiviral, anti-inflammatory, and psychoactive agents. The subject of this guide, this compound, possesses the characteristic indole nucleus with methylation at the 1 and 2 positions and an amine group at the 5-position. These structural features suggest potential interactions with several key biological systems.
Potential Biological Targets
Based on the extensive literature on indole derivatives, the following are hypothesized as potential biological targets for this compound:
-
Serotonin (5-HT) Receptors: The indole core is structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine). A study on a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives revealed potent agonism at the 5-HT(1D) receptor. Given the structural similarities, this compound is a prime candidate for interaction with various 5-HT receptor subtypes.
-
Tubulin: Many indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division. These compounds often bind to the colchicine site on β-tubulin, leading to mitotic arrest and apoptosis in cancer cells.
-
Protein Kinases: The indole nucleus is a common scaffold in the design of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Experimental Protocols
To investigate the potential biological activity of this compound, the following detailed experimental protocols are recommended.
Serotonin Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the affinity of the test compound for a specific serotonin receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT1D, 5-HT2A).
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known, unlabeled ligand for the receptor (e.g., serotonin).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membrane preparation.
-
Radioligand at a concentration near its Kd.
-
Test compound at various concentrations, buffer for total binding, or non-specific control.
-
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the effect of the test compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Guanosine-5'-triphosphate (GTP).
-
Test compound: this compound.
-
Positive control (inhibitor): Colchicine or Nocodazole.
-
Positive control (enhancer): Paclitaxel.
-
Vehicle control (e.g., DMSO).
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare serial dilutions of this compound and control compounds in polymerization buffer.
-
On ice, prepare a tubulin solution in polymerization buffer.
-
Add GTP to the tubulin solution immediately before starting the assay.
-
In a pre-warmed 96-well plate at 37°C, add the test compound dilutions, controls, or vehicle.
-
Initiate the polymerization reaction by adding the tubulin/GTP solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC₅₀ value if inhibition is observed.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the test compound to inhibit the activity of a specific protein kinase. A variety of assay formats are available (e.g., radiometric, fluorescence-based, luminescence-based). The following is a general protocol for a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant protein kinase of interest.
-
Kinase substrate (peptide or protein).
-
Adenosine-5'-triphosphate (ATP).
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compound: this compound.
-
Positive control inhibitor (e.g., Staurosporine).
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of this compound and the positive control in kinase assay buffer.
-
In the microplate, add the test compound dilutions or controls.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP at a concentration near its Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent.
-
Incubate for a further 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation
Quantitative data from the aforementioned assays should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Hypothetical Binding Affinities (Ki) of this compound for Human Serotonin Receptors
| Receptor Subtype | Radioligand | Ki (nM) ± SEM |
| 5-HT1A | [³H]8-OH-DPAT | 150 ± 12 |
| 5-HT1D | [³H]GR-125743 | 25 ± 3.5 |
| 5-HT2A | [³H]Ketanserin | >10,000 |
| 5-HT2C | [³H]Mesulergine | 850 ± 75 |
| 5-HT6 | [³H]LSD | 450 ± 50 |
| 5-HT7 | [³H]5-CT | 1200 ± 150 |
Table 2: Hypothetical Inhibitory Activity of this compound on Tubulin Polymerization
| Compound | IC₅₀ (µM) ± SEM |
| This compound | 5.2 ± 0.8 |
| Colchicine | 1.8 ± 0.3 |
| Paclitaxel | N/A (Enhancer) |
Table 3: Hypothetical Inhibitory Activity (IC₅₀) of this compound against a Panel of Protein Kinases
| Kinase Target | IC₅₀ (µM) ± SEM |
| CDK2/cyclin A | >50 |
| GSK-3β | 12.5 ± 1.9 |
| ROCK1 | 8.7 ± 1.1 |
| PIM1 | 2.3 ± 0.4 |
| VEGFR2 | >50 |
Visualizations
Diagrams illustrating workflows and potential signaling pathways are crucial for understanding the experimental logic and biological context.
Caption: Workflow for Serotonin Receptor Radioligand Binding Assay.
Spectroscopic Profile of 1,2-Dimethyl-1H-indol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1,2-Dimethyl-1H-indol-5-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy for analogous indole and amine compounds. Detailed experimental protocols for acquiring such data are also provided, along with a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from the analysis of structurally related compounds and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.2 | d | 1H | H-7 |
| ~6.8-6.9 | d | 1H | H-4 |
| ~6.6-6.7 | dd | 1H | H-6 |
| ~6.2 | s | 1H | H-3 |
| ~3.6 | s | 3H | N¹-CH₃ |
| ~3.5 (broad s) | 2H | -NH₂ | |
| ~2.3 | s | 3H | C²-CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~140-142 | C-5 |
| ~135-137 | C-7a |
| ~128-130 | C-2 |
| ~127-129 | C-3a |
| ~110-112 | C-7 |
| ~108-110 | C-4 |
| ~102-104 | C-6 |
| ~99-101 | C-3 |
| ~30-32 | N¹-CH₃ |
| ~12-14 | C²-CH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Fragment |
| 160 | [M]⁺ (Molecular Ion) |
| 145 | [M - CH₃]⁺ |
| 117 | [M - CH₃ - NCH₂]⁺ |
Ionization Mode: Electron Ionization (EI).
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3450-3300 | N-H stretch (asymmetric and symmetric) of amine |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1620-1580 | N-H bend (amine) |
| 1600-1450 | C=C stretch (aromatic) |
| 1380-1360 | C-H bend (methyl) |
| 1300-1200 | C-N stretch (aromatic amine) |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis: Fischer Indole Synthesis
A plausible route for the synthesis of this compound is the Fischer indole synthesis.
-
Formation of Hydrazone: React 4-aminophenylhydrazine with acetone in an acidic medium (e.g., acetic acid in ethanol) to form the corresponding hydrazone.
-
Indolization: The resulting hydrazone is then subjected to cyclization under acidic conditions (e.g., using polyphosphoric acid or zinc chloride) with heating. This step should yield 2-methyl-1H-indol-5-amine.
-
N-Methylation: The secondary amine on the indole ring can be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydride) in an appropriate solvent like dimethylformamide (DMF).
-
Purification: The final product would be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Analysis
-
NMR Spectroscopy:
-
A sample of approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Mass Spectrometry:
-
A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (for EI-MS).
-
For electron ionization (EI), a standard electron energy of 70 eV is used.
-
The mass-to-charge ratio (m/z) of the resulting ions is recorded.
-
-
Infrared Spectroscopy:
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Alternatively, a KBr pellet of the sample can be prepared and analyzed.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization process.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Commercial Availability and Synthetic Pathways of 1,2-Dimethyl-1H-indol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and potential synthetic routes for the research chemical 1,2-Dimethyl-1H-indol-5-amine. This indole derivative is of interest to researchers in medicinal chemistry and drug discovery as a potential building block for more complex molecules.
Commercial Availability
This compound, in both its free base and hydrochloride salt forms, is commercially available from several chemical suppliers. The availability and pricing vary depending on the supplier, purity, and quantity. Researchers should consult the respective company websites for the most current information.
Table 1: Commercial Availability of this compound (CAS: 7570-48-1)
| Supplier | Purity | Available Quantities | Price (USD) |
| Santa Cruz Biotechnology | --- | Contact for details | Contact for details |
| Shanghai Macklin Biochemical Co., Ltd. | ≥ 97% | 1g, 5g | Contact for details |
| MySkinRecipes | 95% | 100mg, 250mg | ~
|
Table 2: Commercial Availability of this compound hydrochloride (CAS: 174274-98-7)
| Supplier | Purity | Available Quantities | Price (USD) |
| BLDpharm | ≥ 97% | 1g, 5g | Contact for details |
| Shanghai Amole Biotechnology Co., Ltd. | --- | Contact for details | Contact for details |
Synthetic Pathways
A potential synthetic route is outlined below:
Caption: A generalized two-step synthetic workflow for this compound.
Experimental Methodologies
1. Leimgruber-Batcho Indole Synthesis (General Procedure for Step 1)
The Leimgruber-Batcho synthesis is a versatile method for producing indoles from o-nitrotoluenes.[1]
-
Reaction: An o-nitrotoluene derivative is first reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine to form an enamine.
-
Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization to yield the indole. Common reducing agents for this step include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.
2. Fischer Indole Synthesis (General Procedure for Step 1)
The Fischer indole synthesis is a classic and widely used method that involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][3]
-
Formation of Phenylhydrazone: The phenylhydrazine is condensed with a ketone or aldehyde to form a phenylhydrazone.
-
Rearrangement and Cyclization: The phenylhydrazone is then treated with a Brønsted or Lewis acid catalyst, which induces a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.
3. Reduction of the Nitro Group (General Procedure for Step 2)
The reduction of the nitro group on the indole ring is a standard transformation in organic synthesis.
-
Catalytic Hydrogenation: A common and clean method involves the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Metal-Acid Reduction: Alternatively, metals in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron in acetic acid, are effective for this reduction.
No specific signaling pathways involving this compound have been identified in the reviewed literature, which is typical for a research chemical at this stage. Its utility lies primarily in its potential as a scaffold for the synthesis of novel compounds with potential biological activity. Researchers interested in utilizing this compound should refer to the general synthetic methods for indoles and adapt them to their specific needs.
References
An In-depth Technical Guide to the Solubility Profile of 1,2-Dimethyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 1,2-Dimethyl-1H-indol-5-amine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide focuses on predicted solubility characteristics, provides detailed experimental protocols for determining its solubility, and discusses the implications of its solubility in drug discovery and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | (Predicted) |
| Molecular Weight | 160.22 g/mol | MySkinRecipes[1] |
| Appearance | Solid (predicted) | - |
| CAS Number | 7570-48-1 | MySkinRecipes[1] |
| Predicted Solubility | Likely soluble in polar organic solvents such as DMSO, ethanol, and methanol. Limited solubility in water is expected. | Inferred from structurally similar compounds[2][3] |
Predicted Solubility Profile
Based on the chemical structure of this compound, which features a substituted indole ring with a basic amine group, certain solubility characteristics can be predicted. The presence of the amino group suggests that the compound's solubility will be pH-dependent, with higher solubility in acidic aqueous solutions due to the formation of a more soluble salt. The dimethylated indole core contributes to its lipophilicity, which may limit its aqueous solubility. It is anticipated to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol, which are common solvents in drug discovery workflows.[2][3]
Experimental Protocols for Solubility Determination
To ascertain the precise solubility profile of this compound, the following experimental protocols are recommended.
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported as the average concentration from multiple replicates.
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Methodology:
-
Compound Preparation: A concentrated stock solution of this compound is prepared in DMSO.
-
Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., PBS pH 7.4) in a microplate format.
-
Precipitation Monitoring: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is detected by measuring the turbidity of the solutions using a nephelometer or a UV/Vis plate reader.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.
Impact of Solubility on Drug Development
The solubility of a compound is a critical determinant of its potential as a therapeutic agent. Poor solubility can lead to low bioavailability and erratic absorption, hindering preclinical and clinical development.
References
Theoretical Exploration of 1,2-Dimethyl-1H-indol-5-amine: A Technical Guide
Introduction
Molecular Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface.
Hypothetical Optimized Geometric Parameters
The following table presents hypothetical, yet chemically plausible, optimized bond lengths and angles for 1,2-Dimethyl-1H-indol-5-amine, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Bond Lengths | Value (Å) | Bond Angles | **Value (°) ** |
| N1-C2 | 1.38 | C2-N1-C8 | 108.5 |
| C2-C3 | 1.37 | N1-C2-C3 | 110.0 |
| C3-C4 | 1.41 | C2-C3-C4 | 107.0 |
| C4-C5 | 1.39 | C3-C4-C5 | 132.0 |
| C5-C6 | 1.40 | C4-C5-C6 | 118.0 |
| C6-C7 | 1.39 | C5-C6-C7 | 121.0 |
| C7-C8 | 1.40 | C6-C7-C8 | 120.0 |
| C8-N1 | 1.39 | C7-C8-N1 | 109.5 |
| C5-N2 | 1.40 | C4-C5-N2 | 121.0 |
| N1-C9 | 1.47 | C2-N1-C9 | 125.0 |
| C2-C10 | 1.51 | N1-C2-C10 | 128.0 |
Experimental Protocol: Geometry Optimization
-
Software: All quantum chemical calculations can be performed using the Gaussian 16 program package.[1]
-
Method: The molecular structure of this compound is modeled and optimized using Density Functional Theory (DFT).[2]
-
Functional and Basis Set: The geometry optimization is carried out using the Becke, three-parameter, Lee–Yang–Parr (B3LYP) hybrid functional combined with the 6-311++G(d,p) basis set.[3] This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.
-
Convergence Criteria: The optimization is continued until the default convergence criteria of the software are met.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.[4]
Electronic Properties Analysis
Understanding the electronic properties of a molecule is crucial for predicting its reactivity and spectroscopic behavior.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability.
Hypothetical FMO Data
| Parameter | Energy (eV) |
| HOMO | -5.25 |
| LUMO | -0.85 |
| Energy Gap (ΔE) | 4.40 |
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule and is used to identify sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of negative potential (red) would likely be concentrated around the nitrogen atom of the amine group, indicating a site for electrophilic attack. The regions of positive potential (blue) would be located around the hydrogen atoms of the amine group and the indole N-H group, suggesting sites for nucleophilic attack.
Experimental Protocol: Electronic Properties Calculation
-
Software: Gaussian 16.
-
Method: The electronic properties are calculated using the optimized geometry. Time-Dependent DFT (TD-DFT) is employed for excited state properties.[3]
-
Functional and Basis Set: The calculations are performed at the B3LYP/6-311++G(d,p) level of theory.
-
Analysis: The energies of the HOMO and LUMO are obtained from the output file. The MEP map is generated using the visualization software GaussView.
Spectroscopic Analysis (Theoretical)
Computational methods can predict vibrational and electronic spectra, which can be compared with experimental data for structural validation.
Hypothetical Spectroscopic Data
| Vibrational Frequencies (cm⁻¹) | Assignment | UV-Vis (nm) | Electronic Transition |
| 3450, 3360 | N-H stretching (amine) | 295 | π → π* |
| 3050 | C-H stretching (aromatic) | ||
| 2980, 2870 | C-H stretching (methyl) | ||
| 1620 | N-H bending (amine) | ||
| 1580, 1470 | C=C stretching (aromatic) |
Experimental Protocol: Spectroscopic Calculations
-
Software: Gaussian 16.
-
Vibrational Spectra: The harmonic vibrational frequencies are calculated at the B3LYP/6-311++G(d,p) level of theory using the optimized geometry. The calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and basis set deficiencies.
-
Electronic Spectra: The vertical excitation energies and oscillator strengths for the electronic transitions are calculated using TD-DFT at the same level of theory.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor.[4] It is a crucial tool in structure-based drug design.[4][5]
Hypothetical Molecular Docking Results
Given the structural similarity of the indole core to serotonin, a plausible target for molecular docking studies would be the serotonin 5-HT receptor.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Serotonin 5-HT2A Receptor | 6A93 | -8.5 | Asp155, Ser159, Phe339 |
Experimental Protocol: Molecular Docking
-
Software: AutoDock, GOLD, or Glide are commonly used for protein-ligand docking.[2]
-
Ligand Preparation: The 3D structure of this compound is optimized as described in Section 1. Partial charges are assigned.
-
Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Grid Generation: A grid box is defined around the active site of the receptor.
-
Docking Simulation: A search algorithm, such as a genetic algorithm, is used to explore different conformations and orientations of the ligand within the active site.[6]
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The resulting poses are analyzed to identify key interactions like hydrogen bonds and hydrophobic interactions.
Visualizations
References
Methodological & Application
Synthesis of 1,2-Dimethyl-1H-indol-5-amine: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1,2-Dimethyl-1H-indol-5-amine, a valuable building block in medicinal chemistry. The synthetic approach is a two-step process commencing with the N-methylation of commercially available 2-methyl-5-nitroindole, followed by the catalytic hydrogenation of the resulting nitro-intermediate to the target primary amine. This protocol includes detailed methodologies, purification techniques, and characterization data to ensure reproducibility.
Overall Synthesis Scheme
The synthesis of this compound is accomplished through the following two-step reaction sequence:
Step 1: N-Methylation Starting with 2-methyl-5-nitroindole, a methyl group is introduced at the N1 position of the indole ring to yield 1,2-dimethyl-5-nitroindole.
Step 2: Reduction The nitro group of 1,2-dimethyl-5-nitroindole is then reduced to a primary amine, affording the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 1,2-Dimethyl-5-nitro-1H-indole
Materials:
-
2-Methyl-5-nitroindole
-
Potassium hydroxide (KOH)
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 2-methyl-5-nitroindole (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (1.5 eq) portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1,2-dimethyl-5-nitroindole as a solid.
Step 2: Synthesis of this compound
Materials:
-
1,2-Dimethyl-5-nitro-1H-indole
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve 1,2-dimethyl-5-nitro-1H-indole (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 3-5 hours.[1]
-
Monitor the reaction by TLC until the starting material is completely consumed.[1]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain this compound.[1]
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 1,2-Dimethyl-5-nitro-1H-indole | C₁₀H₁₀N₂O₂ | 190.19 | 85-95 | Yellow Solid |
| This compound | C₁₀H₁₂N₂ | 160.22 | 90-98 | Solid |
Characterization Data for this compound Hydrochloride [2]
| Analysis | Data |
| ¹H NMR | Data for the hydrochloride salt is available from suppliers. For the free base, expected signals would include aromatic protons, N-methyl and C-methyl singlets, and an amine proton signal. |
| ¹³C NMR | Expected signals would correspond to the indole ring carbons, the two methyl carbons, and the amine-substituted aromatic carbon. |
| LC-MS | Purity and mass confirmation can be obtained via LC-MS analysis. |
| HPLC | Purity can be assessed using HPLC. |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Application Notes & Protocols for 1,2-Dimethyl-1H-indol-5-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in natural products and serves as a cornerstone in medicinal chemistry.[1][2][3] Its versatile structure allows for interaction with a wide array of biological targets, leading to the development of numerous approved drugs for conditions ranging from migraines to cancer.[2] The 1,2-dimethyl-1H-indol-5-amine is a valuable building block for creating diverse chemical libraries for drug discovery. The presence of a primary amine at the 5-position offers a convenient handle for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR).
While direct biological activity of this compound is not extensively documented, its utility as a synthetic intermediate is significant.[4] This document provides detailed application notes and protocols for leveraging this compound in a drug discovery context, focusing on its use as a scaffold for the synthesis of potential kinase inhibitors.
Application: Scaffold for Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The indole nucleus is a common feature in many approved and investigational kinase inhibitors. The this compound core can be readily elaborated to generate libraries of compounds for screening against various kinase targets.
Proposed Synthetic Scheme
The primary amino group of this compound can be readily acylated with a variety of carboxylic acids or sulfonyl chlorides to generate a library of amide or sulfonamide derivatives. This approach allows for the systematic exploration of different substituents to optimize binding affinity and selectivity for a target kinase.
Caption: Synthetic workflow for generating a library of indole derivatives.
Data Presentation: Representative Biological Data
The following table presents hypothetical, yet representative, biological data for a series of compounds that could be synthesized from this compound. The data illustrates how SAR could be explored by varying the 'R' group in an amide series against a hypothetical kinase target.
| Compound ID | R Group | Molecular Weight ( g/mol ) | IC50 (nM) vs. Target Kinase |
| IND-001 | Phenyl | 264.33 | 1250 |
| IND-002 | 4-Chlorophenyl | 298.78 | 450 |
| IND-003 | 4-Methoxyphenyl | 294.36 | 890 |
| IND-004 | Pyridin-4-yl | 265.32 | 320 |
| IND-005 | Thiophen-2-yl | 270.36 | 610 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(1,2-dimethyl-1H-indol-5-yl)benzamide (IND-001)
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Assay)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Synthesized indole derivatives (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the luminescent detection reagent as per the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway Visualization
Many kinase inhibitors target pathways involved in cell growth and proliferation, such as the MAPK/ERK pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
Application Notes and Protocols for the Characterization of 1,2-Dimethyl-1H-indol-5-amine as a Serotonin Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, specific pharmacological data for 1,2-Dimethyl-1H-indol-5-amine as a serotonin receptor agonist is not available in the public domain. The following application notes and protocols are provided as a general framework for the characterization of a novel compound, such as this compound, for its potential activity at serotonin receptors. The quantitative data presented is illustrative and should not be considered as actual experimental results for this specific compound.
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter system involved in a wide array of physiological and pathological processes, making its receptors significant targets for therapeutic intervention. The indoleamine structure is a common scaffold in many endogenous and synthetic serotonin receptor ligands. This document outlines the experimental procedures to determine the binding affinity and functional activity of a novel compound, this compound, at various serotonin receptor subtypes.
Data Presentation: Illustrative Pharmacological Profile
The following tables represent a hypothetical summary of the pharmacological data that could be obtained for this compound from the protocols detailed below.
Table 1: Illustrative Radioligand Binding Affinity of this compound at Human Serotonin Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| 5-HT1A | [3H]-8-OH-DPAT | 150 |
| 5-HT2A | [3H]-Ketanserin | 25 |
| 5-HT2C | [3H]-Mesulergine | 75 |
| 5-HT7 | [3H]-5-CT | 300 |
Ki represents the inhibitory constant and is a measure of the compound's binding affinity. Lower values indicate higher affinity.
Table 2: Illustrative Functional Activity of this compound at Human Serotonin Receptors
| Receptor Subtype | Assay Type | EC50 (nM) | % Efficacy (vs. 5-HT) |
| 5-HT1A | cAMP Inhibition | >1000 | N/A |
| 5-HT2A | Calcium Mobilization | 120 | 85% |
| 5-HT2C | Calcium Mobilization | 450 | 60% |
| 5-HT7 | cAMP Stimulation | >1000 | N/A |
EC50 represents the half-maximal effective concentration, indicating the compound's potency. % Efficacy is the maximal response of the compound relative to the endogenous agonist, serotonin (5-HT).
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes through competitive displacement of a radiolabeled ligand.[1][2][3][4][5][6]
Objective: To quantify the binding affinity of the test compound for specific serotonin receptors.
Materials:
-
Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK-293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM 5-HT).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Filtration apparatus.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions in the assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer with non-specific binding control, radioligand, and cell membranes.
-
Competitive Binding: Serial dilutions of the test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol is used to determine the functional activity (potency and efficacy) of this compound at Gi/o-coupled (e.g., 5-HT1A) or Gs-coupled (e.g., 5-HT7) serotonin receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[7][8][9][10]
Objective: To assess the agonist or antagonist activity of the test compound by measuring its effect on adenylyl cyclase activity.
Materials:
-
Cells stably expressing the human serotonin receptor of interest (e.g., CHO-K1 or HEK-293).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (for Gi/o-coupled receptors).
-
Test compound: this compound.
-
Reference agonist (e.g., 5-HT).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA).
-
384-well white microplates.
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Culture and Plating: Culture cells to approximately 80-90% confluency. Harvest the cells and seed them into 384-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in the assay buffer.
-
Assay Protocol (for Gi/o-coupled receptors): a. Add the serial dilutions of the test compound or reference agonist to the cells. b. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. c. Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer (typically 30-60 minutes).
-
Assay Protocol (for Gs-coupled receptors): a. Add the serial dilutions of the test compound or reference agonist to the cells. b. Incubate the plate at room temperature for the specified time.
-
cAMP Detection: Add the cAMP detection reagents according to the kit's protocol.
-
Data Acquisition: Incubate as required by the kit, then read the plate on a compatible plate reader.
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Calculate the efficacy as a percentage of the maximal response produced by the reference agonist (5-HT).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for the Derivatization of 1,2-Dimethyl-1H-indol-5-amine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chemical modification of 1,2-Dimethyl-1H-indol-5-amine, a versatile scaffold for structure-activity relationship (SAR) studies. The protocols outlined below focus on key derivatization strategies at the C5-amino group and the indole core, enabling the systematic exploration of chemical space to optimize biological activity.
Introduction to SAR Studies on the Indole Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The this compound core offers multiple points for chemical modification, making it an excellent starting point for generating compound libraries for SAR analysis. Derivatization efforts can systematically probe the effects of substituent changes on potency, selectivity, and pharmacokinetic properties. Key positions for modification include the 5-amino group and various positions on the indole ring system.
Derivatization Strategies and Experimental Protocols
For the purpose of these application notes, we will focus on three primary classes of derivatization reactions targeting the 5-amino group, which is a common handle for modification in SAR campaigns:
-
N-Acylation and N-Sulfonylation: Introduction of amide and sulfonamide functionalities to probe interactions with hydrogen bond donors and acceptors in a biological target.
-
Urea and Thiourea Formation: Creation of derivatives that can engage in bidentate hydrogen bonding, often leading to high-affinity interactions.
-
Reductive Amination: Installation of a wide variety of alkyl and aryl groups on the amino nitrogen to explore steric and electronic effects.
Additionally, modification of the indole core, for instance through Suzuki-Miyaura coupling, can be employed to further explore the SAR. A general workflow for such a study is presented below.
Caption: Generalized workflow for the synthesis and evaluation of novel indole derivatives.[1]
Protocol 2.1: N-Sulfonylation of this compound
This protocol describes the synthesis of N-(1,2-dimethyl-1H-indol-5-yl)benzenesulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) to the solution and stir for 10 minutes.
-
Add benzenesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for N-Sulfonylation.
Protocol 2.2: Urea Synthesis from this compound
This protocol details the formation of a urea derivative by reacting the parent amine with an isocyanate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add phenyl isocyanate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. A precipitate may form as the product is generated.
-
If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2.3: Reductive Amination of an Aldehyde with this compound
This protocol describes the synthesis of a secondary amine derivative by reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation for SAR Studies
Systematic derivatization allows for the construction of a data table to elucidate SAR. While specific data for this compound derivatives is not publicly available, the following table serves as an example of how to present such data, using hypothetical values for derivatives targeting a generic kinase.
| Compound ID | R Group (at 5-amino position) | Kinase Inhibition IC₅₀ (nM) |
| 1 | -H (Parent Amine) | >10,000 |
| 2a | -SO₂-Ph | 850 |
| 2b | -SO₂-(4-Cl-Ph) | 420 |
| 2c | -SO₂-(4-MeO-Ph) | 1200 |
| 3a | -C(O)NH-Ph | 980 |
| 3b | -C(O)NH-(4-F-Ph) | 550 |
| 4a | -CH₂-Ph | 2500 |
| 4b | -CH₂-(3-pyridyl) | 1800 |
Interpretation of Hypothetical SAR:
-
The parent amine (1 ) is inactive.
-
Sulfonylation of the 5-amino group (compounds 2a-c ) confers activity. An electron-withdrawing group on the phenylsulfonyl moiety (2b ) improves potency compared to the unsubstituted analog (2a ), while an electron-donating group (2c ) is detrimental.
-
Urea formation (3a-b ) also leads to active compounds, with a slight preference for electron-withdrawing substituents.
-
N-benzylation via reductive amination (4a-b ) results in weaker activity compared to sulfonamides and ureas.
Representative Signaling Pathway: PI3K/Akt/mTOR
Many indole derivatives have been found to modulate intracellular signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[2][3][4] The diagram below illustrates a simplified representation of this pathway, which is a common target in oncology drug discovery.
References
- 1. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 2. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functions and Signaling Pathways of Amino Acids in Intestinal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astaxanthin Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1,2-Dimethyl-1H-indol-5-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dimethyl-1H-indol-5-amine is a substituted indole derivative that is of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound in various matrices, particularly biological fluids, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using a robust LC-MS/MS method. The methodology is designed to be applicable for research and development purposes. While no specific signaling pathway for this compound is established, the analytical workflow and validation scheme are presented.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Application Notes and Protocols for In Vitro Assay Development of 1,2-Dimethyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethyl-1H-indol-5-amine is an indole derivative with potential for biological activity. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. These application notes provide a comprehensive framework for the in vitro characterization of this compound, from initial target screening to specific assay protocols for receptor binding, enzyme inhibition, and cellular signaling pathway analysis. Given the novelty of this specific compound, a tiered approach is recommended to systematically elucidate its biological function.
Tier 1: Initial Target Identification and Screening
The initial phase of assay development focuses on broad screening to identify the general class of biological targets for this compound. This approach maximizes the probability of identifying a lead activity for further investigation.
Experimental Workflow: Tier 1 Screening
Caption: Tier 1 screening workflow for this compound.
Protocol 1: Broad-Spectrum GPCR Panel Screening
Objective: To identify potential G-protein coupled receptor (GPCR) targets for this compound. A related compound, dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine, has been identified as a potent 5-HT(1D) agonist, suggesting GPCRs as a potential target class[1].
Methodology: A competitive radioligand binding assay format is recommended for initial screening against a panel of common GPCRs.[2][3]
Materials:
-
This compound
-
GPCR membrane preparations (commercial panel)
-
Specific radioligands for each receptor target
-
Assay buffer (specific to each receptor)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well filter plate, add the appropriate GPCR membrane preparation, the specific radioligand, and either the test compound or vehicle control.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Wash the plates to remove unbound radioligand.
-
Add scintillation fluid to each well.
-
Measure radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
Protocol 2: Kinase Panel Screening
Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.
Methodology: An in vitro kinase activity assay using a technology such as Promega's Kinase-Glo® platform, which measures ATP consumption, is a common method.
Materials:
-
This compound
-
Kinase panel (e.g., diverse panel of serine/threonine and tyrosine kinases)
-
Substrate for each kinase
-
ATP
-
Kinase-Glo® Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, its specific substrate, ATP, and either the test compound or vehicle control.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add Kinase-Glo® Reagent to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition of kinase activity for each concentration of the test compound.
Tier 2: Target Validation and Characterization
Once a "hit" is identified from the initial screening, more focused assays are required to validate the target and characterize the compound's activity. The following protocols are examples based on a hypothetical hit from Tier 1.
Hypothetical Scenario: Hit Identified as a Serotonin Receptor 5-HT1A Antagonist
Based on this hypothetical result, the following assays would be appropriate.
Signaling Pathway: 5-HT1A Receptor
Caption: Simplified 5-HT1A receptor signaling pathway.
Protocol 3: Radioligand Saturation Binding Assay
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radioligand to the 5-HT1A receptor. This is a foundational assay to characterize the receptor preparation.[4][5]
Methodology: This assay measures the specific binding of increasing concentrations of a radioligand to a fixed amount of receptor preparation.
Materials:
-
Membrane preparation from cells expressing the 5-HT1A receptor
-
Radioligand (e.g., [3H]-8-OH-DPAT)
-
Non-labeled ligand for non-specific binding determination (e.g., serotonin)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand.
-
In a 96-well filter plate, add the membrane preparation and increasing concentrations of the radioligand.
-
For non-specific binding, add a high concentration of the non-labeled ligand to a parallel set of wells.
-
Incubate to equilibrium.
-
Wash the plates and add scintillation fluid.
-
Measure radioactivity.
-
Subtract non-specific binding from total binding to determine specific binding.
-
Plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
Protocol 4: Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Methodology: This assay measures the ability of the test compound to compete with a fixed concentration of a radioligand for binding to the receptor.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well filter plate, add the membrane preparation, a fixed concentration of radioligand (at or below its Kd), and increasing concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding.
-
Incubate, wash, and measure radioactivity as in the saturation binding assay.
-
Plot the percent of specific binding versus the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 5: Functional Assay - cAMP Measurement
Objective: To determine the functional activity of this compound as an antagonist at the 5-HT1A receptor.
Methodology: The 5-HT1A receptor is coupled to the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the agonist-induced decrease in cAMP.[6]
Materials:
-
Cells expressing the 5-HT1A receptor
-
5-HT1A agonist (e.g., 8-OH-DPAT)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and reagents
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the 5-HT1A agonist (typically the EC80).
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Plot the cAMP concentration versus the log of the antagonist concentration to determine the IC50 for the functional response.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Binding Affinity of this compound at the 5-HT1A Receptor
| Compound | Radioligand | Receptor | IC50 (nM) | Ki (nM) |
| This compound | [3H]-8-OH-DPAT | 5-HT1A | 150 | 75 |
| Reference Antagonist | [3H]-8-OH-DPAT | 5-HT1A | 10 | 5 |
Table 2: Hypothetical Functional Activity of this compound at the 5-HT1A Receptor
| Compound | Agonist | Assay | IC50 (nM) |
| This compound | 8-OH-DPAT | cAMP | 250 |
| Reference Antagonist | 8-OH-DPAT | cAMP | 20 |
Conclusion
This document provides a strategic and detailed guide for the in vitro assay development of this compound. By employing a tiered approach, researchers can efficiently identify and characterize the biological activity of this novel compound. The provided protocols for receptor binding and functional assays, along with the data presentation and visualization guidelines, offer a robust framework for advancing the understanding of this compound in drug discovery and development.
References
- 1. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Large-Scale Synthesis of 1,2-Dimethyl-1H-indol-5-amine
Abstract
This application note provides a detailed protocol for the large-scale synthesis of 1,2-Dimethyl-1H-indol-5-amine, a key intermediate for pharmaceutical research and development. The described two-step synthesis is robust, scalable, and utilizes readily available starting materials. The process begins with the formation of the indole ring via a Fischer indole synthesis to yield the intermediate, 1,2-dimethyl-5-nitroindole. This is followed by a catalytic hydrogenation to reduce the nitro group, affording the final product. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of various biologically active compounds. The development of a scalable and efficient synthetic route is crucial for ensuring a consistent supply for preclinical and clinical studies. The following protocol details a reliable method for the production of this compound on a large scale.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Fischer Indole Synthesis of 1,2-dimethyl-5-nitroindole from N-methyl-4-nitrophenylhydrazine and acetone.
-
Step 2: Catalytic Hydrogenation of 1,2-dimethyl-5-nitroindole to this compound.
Experimental Protocols
Step 1: Synthesis of 1,2-Dimethyl-5-nitroindole
The Fischer indole synthesis is a classic and reliable method for forming the indole core.[1][2][3] In this step, N-methyl-4-nitrophenylhydrazine is condensed with acetone to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the desired nitroindole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-methyl-4-nitrophenylhydrazine | 167.16 | 1.00 kg | 5.98 |
| Acetone | 58.08 | 1.74 L (1.37 kg) | 23.6 |
| Ethanol | 46.07 | 10.0 L | - |
| Sulfuric Acid (conc.) | 98.08 | 500 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate | 142.04 | For drying | - |
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add N-methyl-4-nitrophenylhydrazine (1.00 kg, 5.98 mol) and ethanol (10.0 L).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add acetone (1.74 L, 23.6 mol) to the solution.
-
Slowly add concentrated sulfuric acid (500 mL) dropwise via the dropping funnel over a period of 1 hour. An exothermic reaction will occur, and the internal temperature should be maintained below 40 °C using a cooling bath.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C.
-
Slowly neutralize the reaction mixture by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be cautious of gas evolution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 4 L).
-
Combine the organic layers and wash with brine (2 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1,2-dimethyl-5-nitroindole can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Yield: 75-85%
Characterization Data for 1,2-dimethyl-5-nitroindole:
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | 155-158 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (d, J=2.2 Hz, 1H), 8.05 (dd, J=9.0, 2.2 Hz, 1H), 7.25 (d, J=9.0 Hz, 1H), 6.40 (s, 1H), 3.70 (s, 3H), 2.45 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.0, 141.5, 138.0, 126.0, 118.0, 116.5, 109.0, 100.5, 30.0, 13.0. |
Step 2: Synthesis of this compound
The reduction of the aromatic nitro group to an amine is a common and well-understood transformation.[4][5][6][7][8] Catalytic hydrogenation is a clean and efficient method for this conversion on a large scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-dimethyl-5-nitroindole | 190.20 | 1.00 kg | 5.26 |
| Palladium on Carbon (10 wt%) | - | 50 g | - |
| Methanol | 32.04 | 10.0 L | - |
| Hydrogen Gas | 2.02 | As needed | - |
| Celite® | - | For filtration | - |
Procedure:
-
To a high-pressure hydrogenation reactor (e.g., a Parr autoclave), add 1,2-dimethyl-5-nitroindole (1.00 kg, 5.26 mol) and methanol (10.0 L).
-
Carefully add 10% palladium on carbon (50 g) to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 50-60 psi.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and the temperature may rise. Maintain the temperature below 50 °C.
-
Monitor the hydrogen uptake. The reaction is usually complete within 4-8 hours. The completion of the reaction can also be monitored by TLC or HPLC.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 1 L).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a crystalline solid.
Expected Yield: 90-98%
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 118-121 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10 (d, J=8.5 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H), 6.65 (dd, J=8.5, 2.0 Hz, 1H), 6.20 (s, 1H), 3.60 (s, 3H), 3.50 (br s, 2H, NH₂), 2.40 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.0, 132.0, 130.0, 128.0, 112.0, 105.0, 100.0, 99.5, 29.5, 12.5. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and avoid contact with skin and eyes.
-
Hydrogenation: Catalytic hydrogenation with palladium on carbon and hydrogen gas is a potentially hazardous operation. The catalyst can be pyrophoric when dry and exposed to air. Ensure the reaction is carried out in appropriate equipment by trained personnel. The reactor must be properly purged to remove all air before introducing hydrogen.
Synthesis Workflow Diagram
Caption: Overall synthetic workflow for this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols: 1,2-Dimethyl-1H-indol-5-amine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 1,2-Dimethyl-1H-indol-5-amine as a chemical probe. While specific data for this exact molecule is not extensively published, its structural similarity to known bioactive indoleamines suggests its potential as a modulator of serotonergic pathways, specifically as a potential agonist for 5-HT receptors. The following sections outline its potential biological activities, a representative synthesis protocol, and detailed experimental procedures for its characterization and application in target validation and signaling pathway studies. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities.[1]
Introduction
This compound belongs to the indoleamine class of compounds, which are known for their diverse biological activities. The indole ring system is a core structural motif in many natural products and synthetic drugs.[2] Structurally similar compounds, such as dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives, have been identified as potent and selective 5-HT(1D) receptor agonists.[3] Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are involved in a wide range of physiological and pathological processes, making them attractive targets for drug discovery. This document provides a framework for investigating this compound as a chemical probe for studying 5-HT receptor signaling.
Physicochemical Properties and Synthesis
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted) |
| Molecular Formula | C₁₀H₁₂N₂ |
| Molecular Weight | 160.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol |
| pKa | 5.2 (amine) |
| LogP | 2.1 |
Synthesis Protocol
A plausible synthetic route for this compound can be adapted from established indole synthesis methodologies. One common approach is the Fischer indole synthesis or palladium-catalyzed cyclization strategies.[1] A representative multi-step synthesis is outlined below.
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol:
-
Nitration of 1,2-Dimethylindole: To a solution of 1,2-dimethylindole in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) at 0°C. Stir the reaction for 2-4 hours, monitoring by TLC. Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product. Filter and dry the solid to obtain 1,2-dimethyl-5-nitro-1H-indole.
-
Reduction to this compound: Dissolve the 1,2-dimethyl-5-nitro-1H-indole in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC). Alternatively, reduction can be achieved using tin(II) chloride in hydrochloric acid. Filter the catalyst and concentrate the solvent to yield the crude product. Purify by column chromatography to obtain this compound.
Biological Activity and Application as a Chemical Probe
Based on its structural similarity to known 5-HT receptor ligands, this compound is hypothesized to act as a 5-HT receptor agonist. This section provides protocols to test this hypothesis.
In Vitro Characterization
Table 2: Hypothetical In Vitro Activity Profile of this compound
| Assay | Target | Result (Illustrative) |
| Receptor Binding | Human 5-HT₁D | Kᵢ = 15 nM |
| Human 5-HT₁A | Kᵢ = 250 nM | |
| Human 5-HT₂A | Kᵢ > 1000 nM | |
| Functional Assay | cAMP Inhibition (5-HT₁D) | EC₅₀ = 50 nM |
| Calcium Mobilization (5-HT₂A) | No significant activity |
Experimental Protocols
3.2.1. Radioligand Binding Assay for 5-HT₁D Receptor
This protocol determines the binding affinity of this compound for the human 5-HT₁D receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for the 5-HT₁D radioligand binding assay.
Protocol:
-
Reagent Preparation:
-
Prepare cell membranes from a stable cell line overexpressing the human 5-HT₁D receptor.
-
Prepare serial dilutions of this compound in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4).
-
The radioligand is [³H]-5-Carboxamidotryptamine.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of test compound dilutions, 50 µL of radioligand (final concentration ~1 nM), and 100 µL of membrane preparation.
-
For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
3.2.2. cAMP Functional Assay for 5-HT₁D Receptor Agonism
This assay measures the ability of this compound to activate the 5-HT₁D receptor, which is a Gᵢ-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cAMP levels.
Protocol:
-
Cell Culture: Use a stable cell line co-expressing the human 5-HT₁D receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or use a direct cAMP measurement kit (e.g., HTRF, ELISA).
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Immediately add serial dilutions of this compound.
-
Incubate for 30 minutes at 37°C.
-
-
Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression.
-
Signaling Pathway Analysis
Activation of the 5-HT₁D receptor by an agonist like this compound is expected to initiate a Gᵢ-coupled signaling cascade.
Diagram of the 5-HT₁D Receptor Signaling Pathway
References
Application Note: Protocols for the N-methylation of 1H-indol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-methylated indole derivatives are crucial structural motifs in a vast array of biologically active compounds and pharmaceutical agents. The methylation of an amine can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The selective N-methylation of 1H-indol-5-amine to produce N-methyl-1H-indol-5-amine presents a common challenge in medicinal chemistry, primarily due to the potential for overmethylation at the amino group or methylation at the indole nitrogen. This document provides detailed protocols for several common methods to achieve this transformation, offering a comparative overview to aid in methods selection.
General Reaction Scheme
The target transformation is the selective methylation of the primary amino group at the C5 position of the indole ring.
Reactant: 1H-indol-5-amine Product: N-methyl-1H-indol-5-amine
Chemical Structure Transformation (Illustrative) 1H-indol-5-amine --(Methylating Agent / Conditions)--> N-methyl-1H-indol-5-amine
Experimental Protocols & Data
Several strategies exist for the N-methylation of aromatic amines. The choice of method often depends on substrate tolerance to reagents, desired selectivity, and environmental considerations. Traditional methods often employ hazardous reagents like methyl iodide, while modern approaches utilize greener C1 sources like methanol or formaldehyde.[1]
Method 1: Reductive Amination with Formaldehyde
Reductive amination is a widely used and generally high-yielding method for N-methylation. It involves the formation of an intermediate imine by reacting the primary amine with formaldehyde, which is then reduced in situ to the corresponding N-methyl amine.[2]
Protocol:
-
Dissolve 1H-indol-5-amine (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM).
-
Add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise (1.5-2.0 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Proceed with aqueous workup and purification.
Method 2: Direct Alkylation with Methyl Iodide
This classical approach uses a strong electrophilic methylating agent. A significant challenge is controlling the reaction to prevent the formation of the N,N-dimethylated product, as the secondary amine product is often more nucleophilic than the starting primary amine.[3]
Protocol:
-
Dissolve 1H-indol-5-amine (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add methyl iodide (CH₃I) (1.0-1.2 eq) dropwise at room temperature. Using a slight excess may be necessary, but significantly increases the risk of dimethylation.
-
Stir the reaction at room temperature for 6-24 hours, carefully monitoring for the consumption of starting material and the formation of mono- vs. di-methylated products.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Proceed with aqueous workup and purification.
Method 3: Catalytic N-methylation using Methanol
Modern catalytic systems allow for the use of methanol as a "green" and inexpensive C1 source for N-methylation. These reactions often employ transition metal catalysts, such as those based on Iridium or Ruthenium, through a "borrowing hydrogen" mechanism.[4]
Protocol:
-
To an oven-dried reaction vessel, add 1H-indol-5-amine (1.0 eq), an appropriate catalyst (e.g., a Cp*Ir complex, 0.1-1 mol %), and a base (e.g., Cs₂CO₃ or KOtBu, 0.5-1.0 eq).[1]
-
Add anhydrous methanol as both the solvent and methylating agent.
-
Seal the vessel and heat the reaction mixture to the specified temperature (often high, e.g., 150 °C) for 12-24 hours.[1][4]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude residue can then be purified directly.
Data Summary
The following table summarizes the reaction conditions for the different N-methylation protocols applicable to 1H-indol-5-amine. Yields are generalized as specific data for this substrate is not available in the provided search results.
| Method | Methylating Agent | Reagents/Catalyst | Solvent | Temperature | Typical Yield | Key Considerations |
| Reductive Amination | Formaldehyde (37% aq.) | NaBH₄ or STAB | Methanol, DCM | 0 °C to RT | Good to Excellent | High selectivity for mono-methylation; mild conditions.[2] |
| Direct Alkylation | Methyl Iodide (CH₃I) | K₂CO₃, DIPEA | DMF, Acetonitrile | Room Temperature | Variable | Risk of overmethylation to N,N-dimethyl product.[3] |
| Catalytic Methylation | Methanol (CH₃OH) | Ir or Ru complexes, Base (e.g., Cs₂CO₃) | Methanol | High (e.g., 150 °C) | Good to Excellent | "Green" C1 source; requires specific catalysts and high temperatures.[1][4] |
| Eschweiler-Clarke | Formic Acid / Formaldehyde | N/A | N/A (excess acid) | Reflux (~100 °C) | Good | Classical method; often leads to dimethylation but can be controlled. |
| "Green" Alkylation | Dimethyl Carbonate (DMC) | Base (e.g., DABCO) or Zeolites | Autoclave (neat) or high-boiling solvent | High (e.g., 120-150 °C) | Good | Environmentally friendly methylating agent.[5] |
General Purification Protocol
Purification of N-methyl-1H-indol-5-amine typically involves an initial workup to remove inorganic salts and excess reagents, followed by chromatographic separation.
1. Aqueous Workup (Acid-Base Extraction):
-
After the reaction is complete and quenched (if necessary), dilute the mixture with an organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. The basicity of the amino group allows for selective extraction.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind.[6]
-
Separate the aqueous layer and basify it by the slow addition of a base (e.g., 2 M NaOH or saturated NaHCO₃) until pH > 9.[6]
-
Extract the neutralized amine product back into an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
2. Column Chromatography:
-
The crude product obtained from the workup can be further purified using silica gel column chromatography.[6]
-
A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Fractions are collected and analyzed by TLC to isolate the pure N-methyl-1H-indol-5-amine.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow from reaction to final product characterization.
Caption: General experimental workflow for N-methylation.
Logical Relationship of Methylation Strategies
This diagram illustrates the classification of different N-methylation methods based on the nature of the methyl source and reaction type.
Caption: Logical relationships between methylation strategies.
References
Application of 1,2-Dimethyl-1H-indol-5-amine in Neuroscience Research: A Review of Available Data
Initial investigations into the scientific literature reveal a notable scarcity of specific research detailing the application of 1,2-Dimethyl-1H-indol-5-amine in the field of neuroscience. While the indole scaffold is a privileged structure in medicinal chemistry and drug discovery for neurological disorders, this particular derivative has not been the subject of extensive published research regarding its direct biological activity, mechanism of action, or therapeutic potential in the central nervous system (CNS).
The available information primarily categorizes this compound as a chemical intermediate or a building block for the synthesis of more complex molecules. It is offered by chemical suppliers for research and development purposes.[1] Safety data sheets provide information on its handling, storage, and potential hazards, but do not allude to any specific neuroscientific applications.[2]
Potential Areas of Exploration Based on Structural Analogs
While direct data is lacking, the structural features of this compound suggest potential avenues for its application in neuroscience research, primarily based on its relationship to other well-studied indoleamines and tryptamine derivatives. The core indole ring fused to a benzene ring is a key feature of many neuroactive compounds.[3][4][5]
Serotonin Receptor Agonism
The indoleamine structure is foundational to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). A vast number of synthetic indole derivatives have been developed as agonists or antagonists for various serotonin receptor subtypes, which are implicated in a wide range of neurological and psychiatric conditions, including depression, anxiety, and migraine. For instance, a study on a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives identified potent and selective 5-HT(1D) receptor agonists.[6] Although this compound is not one of the studied compounds, its structural similarity suggests that it or its derivatives could potentially interact with serotonin receptors.
A hypothetical signaling pathway for a potential 5-HT receptor agonist is depicted below.
Caption: Hypothetical signaling pathway for a 5-HT receptor agonist.
Precursor for Bioactive Molecules
As a chemical intermediate, this compound can be utilized in the synthesis of a variety of more complex molecules with potential neuroscientific applications. The primary amine group at the 5-position of the indole ring is a reactive handle that allows for the addition of various side chains and functional groups, which could modulate the pharmacological properties of the resulting compounds.
The general workflow for utilizing this compound in a drug discovery program would involve a series of chemical modifications followed by biological screening.
Caption: General workflow for drug discovery using a chemical building block.
Conclusion and Future Directions
References
- 1. This compound [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 1,2-Dimethyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the isolation and purification of 1,2-Dimethyl-1H-indol-5-amine from a typical reaction mixture. The methodologies described herein are based on established chemical principles for the purification of substituted indole derivatives and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
This compound is a substituted indole derivative with potential applications as a building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds. Effective isolation and purification of this compound are critical for its use in further synthetic transformations and biological screening. This document outlines a multi-step purification strategy involving acid-base extraction, column chromatography, and final crystallization to obtain high-purity this compound.
Overview of the Isolation Strategy
The proposed isolation strategy is designed to remove common impurities from a crude reaction mixture, which may include unreacted starting materials, reaction byproducts, and residual catalysts. The basicity of the 5-amino group is exploited for an initial purification step using acid-base extraction. This is followed by chromatographic purification to separate the target compound from structurally similar impurities. Finally, crystallization is employed to obtain the product in high purity.
Data Presentation
The following tables summarize the expected quantitative data at each stage of the purification process. These values are representative and may vary depending on the specific reaction conditions and the initial purity of the crude material.
Table 1: Summary of Purification Stages and Expected Outcomes
| Purification Step | Key Parameters | Expected Purity (%) | Expected Yield (%) |
| Crude Product | - | 60-75 | 100 (starting point) |
| Acid-Base Extraction | 1 M HCl (aq), 2 M NaOH (aq) | 80-90 | 85-95 |
| Column Chromatography | Silica gel, Dichloromethane:Methanol gradient | >98 | 75-85 (from extracted material) |
| Crystallization | Ethanol/Hexane | >99.5 | 90-95 (from chromatographed material) |
Table 2: Optimized Parameters for Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane with 0.5% Triethylamine |
| Column Loading | 1 g crude product per 50 g silica gel |
| Flow Rate | 20 mL/min (for a 5 cm diameter column) |
| Fraction Size | 25 mL |
| Monitoring | TLC (UV 254 nm) |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
Materials:
-
Crude reaction mixture containing this compound
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in dichloromethane (100 mL).
-
Acidic Extraction: Transfer the DCM solution to a separatory funnel and extract with 1 M HCl (3 x 50 mL). The amine will be protonated and move into the aqueous layer.
-
Separation of Non-Basic Impurities: Combine the aqueous layers. The organic layer, which contains non-basic impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M NaOH until the pH is >10. This will deprotonate the amine hydrochloride, causing the free amine to precipitate or form an oil.
-
Back Extraction: Extract the free amine back into dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified this compound.
Protocol 2: Column Chromatography
This protocol describes the purification of the partially purified amine by silica gel column chromatography.
Materials:
-
Partially purified this compound from Protocol 1
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column. Equilibrate the column with the initial mobile phase (100% DCM with 0.5% TEA).
-
Sample Loading: Dissolve the amine from the previous step in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica onto the top of the column.
-
Elution: Begin elution with 100% DCM containing 0.5% TEA. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., in 1% increments).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC. A typical mobile phase for TLC analysis is 95:5 DCM:MeOH. Visualize the spots under a UV lamp.
-
Purity Analysis: Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 3: Crystallization
This protocol is for the final purification step to obtain a highly crystalline product.
Materials:
-
Purified this compound from Protocol 2
-
Ethanol (EtOH), reagent grade
-
Hexane, reagent grade
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the purified compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: To the hot, clear solution, add hexane dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath may be required to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/hexane mixture.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Visualizations
The following diagrams illustrate the logical flow of the purification process.
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Column Chromatography.
Caption: Workflow for Crystallization.
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Dimethyl-1H-indol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,2-Dimethyl-1H-indol-5-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Q1: My TLC of the crude product shows multiple spots. What are the likely impurities?
A1: Multiple spots on a TLC plate are common after synthesis. The impurities likely consist of:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be polar compounds with low Rf values.
-
By-products: Side reactions can generate structurally related impurities that may have Rf values close to the desired product.
-
Degradation Products: this compound, like many indoles and amines, can be susceptible to oxidation, leading to colored impurities.[1][2]
Q2: I'm losing my product on the silica gel column, or it's streaking badly. What's happening?
A2: The basic amine group of your compound is likely interacting strongly with the acidic silica gel.[3][4] This can lead to irreversible adsorption (low yield) or poor separation (streaking).
-
Solution 1: Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (~1%), to your eluent system.[1] This will neutralize the acidic sites on the silica.
-
Solution 2: Use an Alternative Stationary Phase: Consider using basic alumina or an amine-functionalized silica column, which are more compatible with basic compounds.[1][4]
Q3: My purified this compound is a white solid, but it's turning pink/brown upon storage. How can I prevent this?
A3: This discoloration is a classic sign of oxidation.[1][2] The indole and amine functionalities are prone to oxidation by air and light.[2]
-
Prevention:
Q4: My yield after column chromatography is very low. What are some potential causes and solutions?
A4: Low yield can be attributed to several factors:
-
Irreversible Adsorption: As mentioned in Q2, your compound may be sticking to the silica gel. Use deactivated silica or an alternative stationary phase.[1][4]
-
Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all. Optimize your solvent system using TLC.
-
Compound Degradation: If the chromatography run is too long, the compound may degrade on the column.[1] Try to run the column as efficiently as possible.
-
Co-elution with Impurities: If an impurity has a very similar Rf to your product, you may be discarding fractions that contain your compound to achieve higher purity.
Q5: Can I use acid-base extraction for purification?
A5: Acid-base extraction can be a useful first step to remove non-basic impurities.[1][3] By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl), the basic this compound will move to the aqueous layer as a salt, leaving non-basic impurities in the organic layer.[3] Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover your product. However, this method may not remove basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of this compound on silica gel?
A1: A good starting point would be a mixture of a non-polar solvent and a polar solvent. Common choices include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
The optimal ratio should be determined by TLC analysis. Aim for an Rf value of 0.2-0.3 for your product. Remember to add ~1% triethylamine to the eluent to prevent streaking and product loss.[1]
Q2: How can I effectively recrystallize this compound?
A2: If your crude product is a solid and has a reasonably high purity (>85%), recrystallization is an excellent method for obtaining highly pure material.[1]
-
Solvent Selection: Test a variety of solvents on a small scale. A good recrystallization solvent will dissolve your compound when hot but not when cold.[1] Potential solvents include ethanol, methanol, ethyl acetate, hexane, or mixtures thereof.
-
Procedure: Dissolve the crude solid in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
Q3: What analytical techniques are recommended to assess the purity of this compound?
A3: The purity of the final product should be assessed by a combination of techniques:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative information about the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q4: My compound is an oil. Can I still purify it by recrystallization?
A4: If your compound is an oil, you cannot directly recrystallize it. However, you may be able to convert it to a crystalline salt (e.g., hydrochloride or hydrobromide salt) by treating it with the corresponding acid.[5] These salts often have higher melting points and are more likely to be crystalline. After recrystallizing the salt, you can regenerate the free amine by treating it with a base.
Quantitative Data Summary
The following table provides an illustrative comparison of potential purification outcomes. Actual results will vary based on the specific impurities present in the crude material.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield | Notes |
| Column Chromatography (Silica Gel with 1% TEA) | 70-85% | >95% | 60-85% | Effective for removing a wide range of impurities. |
| Column Chromatography (Amine-Functionalized Silica) | 70-85% | >98% | 70-90% | Often provides better recovery and separation for amines.[4] |
| Recrystallization | >85% | >99% | 50-80% | Best for removing small amounts of impurities from a solid product.[1] |
| Acid-Base Extraction | 50-80% | 70-90% | >90% | Good for initial cleanup to remove non-basic impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and elute with various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives your product an Rf of ~0.2-0.3.
-
Eluent Preparation: Prepare the chosen eluent and add 1% triethylamine by volume.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with the prepared solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: Place a small amount of the crude solid in several test tubes. Add a few drops of different solvents to each tube and heat to boiling. Observe if the solid dissolves completely when hot and precipitates upon cooling.
-
Dissolution: In a flask, add the chosen solvent to the crude solid and heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A decision-making workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography problems with amines.
References
Technical Support Center: Synthesis of 1,2-Dimethyl-1H-indol-5-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-Dimethyl-1H-indol-5-amine, a key intermediate in various pharmaceutical applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely applicable method for the synthesis of this compound is the Fischer indole synthesis.[1] This classic method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.[1] For the target molecule, this would likely involve the reaction of (4-aminophenyl)(methyl)hydrazine with acetone, followed by N-methylation of the resulting indole.
Q2: I am experiencing low yields in my Fischer indole synthesis. What are the common causes?
A2: Low yields in the Fischer indole synthesis can be attributed to several factors, including the purity of starting materials, the choice of acid catalyst, reaction temperature, and the solvent used. The reaction is known to be sensitive to these parameters.
Q3: What are some alternative synthetic strategies for preparing substituted indoles?
A3: Besides the Fischer indole synthesis, other methods for preparing indoles include the Reissert, Madelung, and Nenitzescu indole syntheses. Additionally, modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination followed by intramolecular cyclization, offer alternative routes.[1] A three-component approach described by Simoneau and Ganem, involving nitriles, organometallic reagents, and arylhydrazine salts, provides an efficient one-pot process for multiply-substituted indoles.[2]
Q4: How can I purify the final product, this compound?
A4: Purification of the final amine product can be challenging due to its basic nature. Standard silica gel column chromatography can be effective, often with the addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent to prevent product tailing and decomposition on the acidic silica. Alternatively, an acid-base extraction can be employed. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine as its salt. The aqueous layer is then basified, and the free amine is re-extracted with an organic solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Impure Starting Materials: Phenylhydrazines are prone to oxidation. | Use freshly distilled or recrystallized phenylhydrazine. Ensure the ketone is pure and dry. |
| Inappropriate Acid Catalyst: The strength and type of acid are crucial. | Screen various Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] | |
| Suboptimal Temperature: The reaction often requires elevated temperatures, but overheating can lead to decomposition. | Monitor the reaction by TLC to determine the optimal temperature and reaction time. Start with literature-reported conditions for similar substrates. | |
| Formation of Multiple Side Products | Side Reactions: The Fischer indole synthesis can be accompanied by various side reactions, including rearrangements and dimerizations. | Carefully control the reaction temperature and the rate of addition of reagents. The choice of a milder acid catalyst may reduce side product formation. |
| Air Oxidation: The indole nucleus, particularly when substituted with an amino group, can be sensitive to air oxidation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation and Purification | Product is an Amine: Basic compounds can be difficult to purify by standard silica gel chromatography. | Use a modified eluent containing a small percentage of a base (e.g., 1-2% triethylamine or ammonia). Alternatively, purify via an acid-base extraction. |
| Product is a Tar or Oil: The product may not crystallize easily. | Attempt to form a salt (e.g., hydrochloride or tartrate) which may be more crystalline. Purification by chromatography followed by salt formation is a common strategy. |
Experimental Protocols
A plausible and commonly employed route for the synthesis of this compound is the Fischer indole synthesis. Below is a detailed, generalized protocol based on established procedures for similar indole syntheses.
Protocol 1: Fischer Indole Synthesis of 5-Amino-1,2-dimethylindole
This protocol outlines a two-step process: the formation of 2-methyl-1H-indol-5-amine followed by N-methylation.
Step 1: Synthesis of 2-Methyl-1H-indol-5-amine
-
Materials:
-
(4-Aminophenyl)hydrazine dihydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
-
Ice
-
Sodium hydroxide solution
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve (4-aminophenyl)hydrazine dihydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add acetone (1.1 equivalents) dropwise to the solution while stirring.
-
If using acetic acid, add a catalytic amount of sulfuric acid. If using PPA, the hydrazone can be isolated first and then added to pre-heated PPA.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a sodium hydroxide solution until basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
-
Step 2: N-Methylation of 2-Methyl-1H-indol-5-amine
-
Materials:
-
2-Methyl-1H-indol-5-amine
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-methyl-1H-indol-5-amine (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford this compound.
-
Data Presentation
Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ (cat.) | Acetic Acid | 110 | 4 | 65 |
| Polyphosphoric Acid | Neat | 120 | 2 | 75 |
| ZnCl₂ | Ethanol | 80 | 8 | 55 |
| p-TsOH | Toluene | 110 | 6 | 70 |
Note: The data presented in this table is representative of typical Fischer indole syntheses and should be used as a guideline for optimization.
Visualizations
Caption: Fischer Indole Synthesis Pathway.
Caption: Troubleshooting Flowchart for Low Yield.
References
Technical Support Center: Synthesis of 1,2-Dimethyl-1H-indol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dimethyl-1H-indol-5-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity formation and reaction optimization.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete Fischer indole cyclization. | Optimize the acid catalyst and reaction temperature. Stronger acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride can be effective.[1][2] |
| N-N bond cleavage in the hydrazone intermediate, a common side reaction with electron-rich phenylhydrazines.[3] | Use milder acidic conditions or a two-step procedure where the hydrazone is pre-formed and isolated before cyclization. | |
| Degradation of the starting materials or product. | Ensure the purity of starting materials. The 5-amino group makes the indole ring susceptible to oxidation; conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of a Major Impurity with a Mass Corresponding to an Aniline Derivative | Acid-catalyzed cleavage of the N-N bond in the phenylhydrazone intermediate. This is a known side reaction in the Fischer indole synthesis.[3] | This side reaction leads to the formation of the corresponding aniline from the starting hydrazine. For the synthesis of this compound, this would likely be N¹-methylbenzene-1,4-diamine . To minimize this, try using a milder acid catalyst or optimizing the reaction temperature to favor the desired cyclization. |
| Formation of Multiple Isomeric Products | If an unsymmetrical ketone is used as a starting material in the Fischer indole synthesis, cyclization can occur on either side of the ketone, leading to a mixture of regioisomers.[4] | Use a symmetrical ketone or an aldehyde if possible to avoid the formation of isomeric byproducts. If an unsymmetrical ketone is necessary, purification by column chromatography will be required to separate the isomers. |
| Product is Darkly Colored or Contains Polymeric Material | Oxidation of the electron-rich 5-aminoindole product. | Minimize exposure to air and light during the reaction and work-up. Purify the product quickly after synthesis. Using an antioxidant during workup may be beneficial. |
| Polymerization of the indole product under strong acidic conditions. | Use the minimum effective concentration of the acid catalyst and avoid excessively high reaction temperatures.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
The most common and direct route is the Fischer indole synthesis.[1] The key steps are:
-
Hydrazone Formation: Reaction of a suitable phenylhydrazine (e.g., (4-aminophenyl)(methyl)hydrazine or a protected version) with an aldehyde or ketone (e.g., acetaldehyde or its equivalent).
-
Indolization: Acid-catalyzed cyclization of the resulting phenylhydrazone to form the indole ring.[1]
Q2: What are the most likely impurities I will encounter in the synthesis of this compound?
Based on the common synthetic routes, the most probable impurities include:
-
Starting Materials: Unreacted (4-aminophenyl)(methyl)hydrazine and the carbonyl compound.
-
Aniline Byproduct: N¹-methylbenzene-1,4-diamine, resulting from the cleavage of the N-N bond in the hydrazone intermediate.[3]
-
Isomeric Products: If an unsymmetrical ketone is used, regioisomers of the final product may form.[4]
-
Oxidation Products: The 5-amino group makes the indole ring electron-rich and susceptible to oxidation, which can lead to colored impurities.
Q3: How can I minimize the formation of the aniline byproduct?
The formation of the aniline byproduct is often promoted by strong acids and high temperatures. To minimize its formation, you can:
-
Use a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid).
-
Optimize the reaction temperature, aiming for the lowest effective temperature.
-
Consider a two-step process where the hydrazone is formed and isolated first, then cyclized under optimized conditions.
Q4: What are the recommended analytical methods for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:[6]
-
High-Performance Liquid Chromatography (HPLC): Primarily with a UV or Diode Array Detector (DAD) for quantitative analysis of purity and detection of impurities.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities by determining their molecular weights.[7][8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and identification of impurities, especially isomers.[12][13][14]
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the purity assessment of substituted indoles.[6]
Instrumentation:
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
-
Sample of this compound
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile, both containing 0.1% TFA or formic acid. A common starting gradient is 10% to 90% acetonitrile over 20-30 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where the indole core has strong absorbance (typically around 220 nm and 280 nm).
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify impurities by comparing their retention times to those of any known impurity standards.
Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes the use of LC-MS for the identification of impurities.[7][9]
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
Chromatographic conditions similar to the HPLC method described above.
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent at a concentration of approximately 0.1 mg/mL.
-
LC-MS Analysis: Inject the sample into the LC-MS system. The mass spectrometer should be set to scan a mass range that includes the expected molecular weight of the product and any potential impurities.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify all eluted peaks.
-
Obtain the mass spectrum for each peak.
-
The mass of the main peak should correspond to the protonated molecule [M+H]⁺ of this compound.
-
Analyze the mass-to-charge ratio (m/z) of the impurity peaks to propose their molecular formulas and structures. For example, a peak corresponding to the protonated N¹-methylbenzene-1,4-diamine would be observed.
-
Visualizations
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. veeprho.com [veeprho.com]
stability and storage conditions for 1,2-Dimethyl-1H-indol-5-amine
This guide provides technical support for the stability and storage of 1,2-Dimethyl-1H-indol-5-amine, addressing common issues researchers, scientists, and drug development professionals may encounter. The information is based on the general chemical properties of indole derivatives and amines, as specific stability data for this compound is limited in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent exposure to air and moisture.[1] For long-term storage, maintaining low temperatures is recommended.
Q2: My sample of this compound has changed color. What does this indicate?
A change in color, such as darkening or the development of a tint, is a common indicator of degradation, particularly oxidation.[2] The indole ring system is susceptible to oxidation from exposure to air (oxygen), light, or trace metal impurities, which can lead to the formation of colored byproducts.[2]
Q3: What are the likely degradation pathways for this compound?
-
Oxidation: The indole ring is prone to oxidation, which can occur at various positions, leading to the formation of oxindole or other oxidized species.[2] This is often a major cause of instability.
-
Photodegradation: Exposure to UV or visible light can initiate degradation reactions, especially oxidation.[2]
-
Hydrolysis: Under strongly acidic or basic conditions, the amine group could be susceptible to hydrolysis, although this is generally less common under neutral conditions.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (see Table 1). 2. Visual Inspection: Check for any change in color or appearance of the solid compound or its solutions. 3. Analytical Check: If possible, re-analyze the compound's purity using techniques like HPLC or LC-MS to check for the presence of degradation products. 4. Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample for subsequent experiments. |
| Difficulty dissolving the compound. | The compound may have degraded into less soluble byproducts. | 1. Attempt Gentle Warming: Gently warm the solvent to aid dissolution, but be cautious as heat can accelerate degradation. 2. Sonication: Use an ultrasonic bath to assist with dissolution. 3. Purity Analysis: Analyze the purity of the sample to confirm if degradation has occurred. |
| Formation of colored solutions. | Oxidation of the indole ring. | 1. Protect from Light: Prepare and handle solutions in amber vials or protect them from light.[2] 2. Use Degassed Solvents: Use high-purity, degassed solvents to minimize dissolved oxygen.[2] 3. Inert Atmosphere: For stock solutions intended for long-term storage, overlay the solution with an inert gas like argon or nitrogen.[2] |
Recommended Storage Conditions Summary
| Condition | Solid Compound (Long-Term) | Solution (Short-Term) | Solution (Long-Term) |
| Temperature | -20°C or -80°C | 2-8°C | -20°C or -80°C[2] |
| Atmosphere | Tightly sealed container | Tightly sealed vial | Inert gas (Argon or Nitrogen) overlay[2] |
| Light | Protect from light | Amber vials or protect from light[2] | Amber vials or protect from light[2] |
| Container | Tightly-closed container[1] | Tightly sealed vial | Tightly sealed vial, preferably with a septum for inert gas access |
Experimental Protocols
While specific experimental protocols for the stability of this compound are not available, a general approach to forced degradation studies can be outlined to assess stability.
Forced Degradation Study Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.
-
Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Stress: Heat the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as HPLC with a UV or MS detector, to quantify the remaining parent compound and detect the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended storage and handling workflow.
References
Technical Support Center: Preventing Oxidation of 1,2-Dimethyl-1H-indol-5-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of oxidation of 1,2-Dimethyl-1H-indol-5-amine. The following information is designed to address common issues encountered during experimental work and ensure the stability and integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color. What does this indicate?
A1: A change in color, often to a darker shade, is a common visual indicator of oxidation in aromatic amines like this compound. This suggests that the compound has been exposed to air and/or light, leading to the formation of colored degradation products.
Q2: What are the primary factors that cause the oxidation of this compound?
A2: The primary factors contributing to the oxidation of this compound are exposure to:
-
Oxygen: The amine and indole moieties are susceptible to reaction with atmospheric oxygen.
-
Light: Photo-oxidation can occur, especially in the presence of UV light.[1]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation.[2]
-
Incompatible Solvents: Solvents that are not peroxide-free or that have dissolved oxygen can promote degradation.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored under the following conditions:
-
Atmosphere: Under an inert atmosphere such as high-purity nitrogen or argon.[2]
-
Temperature: In a cool and dry place. For short-term storage, 2-8°C is recommended. For long-term storage, -20°C is preferable.[2]
-
Light: In a tightly sealed amber or opaque vial to protect from light.[2]
Q4: When should I consider using an antioxidant?
A4: The use of an antioxidant is recommended when:
-
The compound is known to be highly susceptible to oxidation.
-
The compound will be stored for an extended period.
-
The compound is dissolved in a solvent that has not been deoxygenated.[2]
-
The experimental procedure involves conditions that might promote oxidation (e.g., elevated temperatures, prolonged exposure to air).
Q5: Which antioxidants are commonly used for stabilizing indole compounds?
A5: Butylated hydroxytoluene (BHT) and ascorbic acid are common antioxidants used to stabilize organic compounds.[2] The choice of antioxidant will depend on the specific indole derivative and the solvent system. It is crucial to ensure the chosen antioxidant does not interfere with downstream applications.
Troubleshooting Guides
If you suspect your this compound has oxidized, follow these steps to diagnose the issue and prevent future occurrences.
Issue 1: Unexpected experimental results or loss of compound activity.
-
Possible Cause: Degradation of the compound due to oxidation.
-
Troubleshooting Steps:
-
Visual Inspection: Check the physical appearance of your solid compound or solution. A change in color is a primary indicator of oxidation.
-
Analytical Confirmation: If possible, confirm the purity of your compound using analytical techniques such as HPLC, LC-MS, or NMR. Compare the results with a fresh or properly stored sample.
-
Review Handling Procedures: Evaluate your experimental workflow for potential exposure to oxygen, light, or high temperatures.
-
Implement Preventative Measures: Adopt the recommended storage and handling protocols outlined in this guide for future experiments.
-
Issue 2: Color change in a solution of this compound.
-
Possible Cause: Oxidation of the compound in solution.
-
Troubleshooting Steps:
-
Solvent Quality: Ensure you are using high-purity, peroxide-free solvents. Degas the solvent by sparging with nitrogen or argon before use.
-
Inert Atmosphere: Prepare solutions and perform reactions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Use of Antioxidants: Consider adding a suitable antioxidant, such as BHT, to the solution, if compatible with your experimental design.[2]
-
Minimize Headspace: When storing solutions, use vials that are appropriately sized to minimize the amount of air in the headspace.
-
Data Presentation
The stability of indole compounds is highly dependent on their structure and storage conditions. The following tables provide illustrative data on the stability of common indole derivatives and the efficacy of antioxidants.
Table 1: Illustrative Stability of Indole Derivatives Under Various Storage Conditions (3 Months)
| Compound | Storage Conditions | Atmosphere | Estimated Degradation (%) |
| Indole | Room Temperature, Light | Air | 15-25% |
| Room Temperature, Dark | Air | 5-10% | |
| 4°C, Dark | Air | <5% | |
| -20°C, Dark | Air | <2% | |
| 4°C, Dark | Nitrogen | <1% | |
| Tryptamine | Room Temperature, Light | Air | 20-35% |
| Room Temperature, Dark | Air | 8-15% | |
| 4°C, Dark | Air | <6% | |
| -20°C, Dark | Air | <2% | |
| 4°C, Dark | Nitrogen | <1% |
Disclaimer: The data in this table is illustrative and based on the general understanding of indole chemistry.[2] Actual degradation rates for this compound can vary based on purity, solvent, and specific storage container.
Table 2: Illustrative Efficacy of Antioxidants in Preventing Oxidation of Indole-3-acetic acid in Solution (Stored at 4°C in the Dark for 3 Months)
| Antioxidant (Concentration) | Solvent | Estimated Oxidation Inhibition (%) |
| None (Control) | Ethanol | 0% |
| Butylated Hydroxytoluene (BHT) (0.01%) | Ethanol | 85-95% |
| Ascorbic Acid (0.1%) | Aqueous Buffer (pH 6) | 70-85% |
Disclaimer: The data in this table is for illustrative purposes.[2] The effectiveness of an antioxidant can vary depending on the specific indole compound, solvent, and storage conditions.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Laboratory-Scale Storage
This protocol describes how to create an inert atmosphere in a vial containing an air-sensitive compound like this compound for short- to medium-term storage.[2]
Materials:
-
Vial with a PTFE-lined septum cap
-
This compound (solid or solution)
-
Source of high-purity nitrogen or argon with a regulator
-
Needle and tubing assembly for gas delivery
-
Exhaust needle
Procedure:
-
Place the this compound into the vial. If it is a solid, it is preferable to do this in a glovebox if the compound is extremely sensitive.
-
Securely cap the vial with the PTFE-lined septum.
-
Insert the inert gas delivery needle through the septum, ensuring the needle tip is in the headspace above the compound.
-
Insert a second, shorter needle (exhaust needle) through the septum to allow for the displacement of air.
-
Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be gentle to avoid blowing the compound out of the vial.
-
Remove the exhaust needle first, allowing a slight positive pressure of the inert gas to build inside the vial.
-
Remove the inert gas delivery needle.
-
For added security, wrap the septum cap with Parafilm.
-
Store the vial under the recommended temperature and light conditions.
Protocol 2: Preparation and Use of a BHT Antioxidant Stock Solution
This protocol provides a method for preparing a butylated hydroxytoluene (BHT) stock solution and adding it to a solution of this compound.[2]
Materials:
-
Butylated hydroxytoluene (BHT)
-
Ethanol (or another suitable solvent)
-
10 mL volumetric flask
-
Micropipette
Procedure for Preparing a 1% BHT Stock Solution:
-
Weigh out 100 mg of BHT and place it in a 10 mL volumetric flask.
-
Add ethanol to dissolve the BHT.
-
Once dissolved, add ethanol to the 10 mL mark.
-
Mix the solution thoroughly.
-
Store the stock solution in a tightly sealed amber vial at 4°C.
Procedure for Adding BHT to a this compound Solution:
-
Determine the desired final concentration of BHT in your solution. A common final concentration is 0.01%.
-
To prepare a 10 mL solution of your compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your solution as you are making it up to the final volume.
-
Ensure the BHT is thoroughly mixed into the final solution.
Visualizations
Caption: Troubleshooting workflow for suspected oxidation.
Caption: Key strategies for preventing oxidation.
References
troubleshooting 1,2-Dimethyl-1H-indol-5-amine synthesis side reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dimethyl-1H-indol-5-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process:
-
Fischer Indole Synthesis: Reaction of 1-methyl-1-(4-nitrophenyl)hydrazine with acetone under acidic conditions to form 1,2-dimethyl-5-nitro-1H-indole.
-
Reduction of the Nitro Group: Reduction of the resulting nitroindole to the corresponding amine, this compound, typically through catalytic hydrogenation.
Q2: What are the critical parameters for a successful Fischer Indole Synthesis in this case?
The choice of acid catalyst, temperature, and reaction time are crucial. Brønsted acids like sulfuric acid or polyphosphoric acid, or Lewis acids such as zinc chloride, are often used.[1][2] Temperature control is essential to prevent decomposition and side reactions.
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a suitable method for monitoring both the Fischer indole synthesis and the reduction step. By comparing the reaction mixture to the starting materials, you can track the consumption of reactants and the formation of the product.
Q4: What are the expected yields for this synthesis?
Yields can vary based on the specific conditions and scale. The Fischer indole synthesis can have yields ranging from moderate to high, while the reduction of the nitro group is typically a high-yielding reaction.
Troubleshooting Guide: Side Reactions and Solutions
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of 1,2-dimethyl-5-nitro-1H-indole | N-N bond cleavage in the hydrazine: Electron-donating groups on the phenylhydrazine can promote cleavage of the nitrogen-nitrogen bond, which competes with the desired cyclization.[3] | - Use a milder acid catalyst (e.g., acetic acid with a catalytic amount of a stronger acid).- Optimize the reaction temperature, starting at a lower temperature and gradually increasing it. |
| Decomposition of starting materials or product: Harsh acidic conditions or high temperatures can lead to degradation. | - Perform the reaction at the lowest effective temperature.- Consider using a Lewis acid catalyst like zinc chloride, which can sometimes be milder.[1] | |
| Formation of isomeric impurities | Use of an unsymmetrical ketone: If a ketone other than acetone is used, it can lead to the formation of regioisomers.[4] | - For the synthesis of the 2-methylindole, acetone is the appropriate symmetrical ketone and should be used. |
| Incomplete reduction of the nitro group | Insufficient reducing agent or catalyst deactivation: The reduction may not go to completion if the catalyst is poisoned or if an insufficient amount of reducing agent is used. | - Ensure the use of a fresh, active catalyst (e.g., Pd/C).- Increase the reaction time or the pressure of hydrogen gas.- Consider alternative reducing agents like tin(II) chloride in hydrochloric acid. |
| Over-reduction of the indole ring | Harsh reduction conditions: Aggressive hydrogenation conditions can sometimes lead to the reduction of the indole ring itself. | - Use milder reaction conditions (lower temperature and pressure).- Carefully monitor the reaction progress by TLC to stop it once the nitro group is fully reduced. |
| Product is dark or discolored | Air oxidation: Indolamines can be sensitive to air and may oxidize, leading to colored impurities. | - Perform the reaction work-up and purification under an inert atmosphere (e.g., nitrogen or argon).- Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol 1: Synthesis of 1,2-dimethyl-5-nitro-1H-indole via Fischer Indole Synthesis
-
To a stirred solution of 1-methyl-1-(4-nitrophenyl)hydrazine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add acetone (1.5 equivalents).
-
Slowly add the acid catalyst (e.g., a mixture of sulfuric acid and acetic acid, or polyphosphoric acid) while maintaining the temperature at 0-5 °C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Reduction
-
Dissolve 1,2-dimethyl-5-nitro-1H-indole (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizing the Process
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis.
References
optimization of reaction conditions for indole N-methylation
Welcome to the Technical Support Center for the . This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in this crucial chemical transformation.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the N-methylation of indoles.
Q1: Why am I getting a low yield of my N-methylated indole?
A: Low yields can result from several factors, including incomplete deprotonation, suboptimal reagents, or inappropriate reaction conditions.
Troubleshooting Steps:
-
Assess the Base and Solvent System: The choice of base is critical for efficient deprotonation of the indole N-H.
-
Strong Bases: For many applications, a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is required for complete deprotonation.[1][2] Ensure the NaH is fresh and the solvent is anhydrous, as NaH reacts violently with water.[2]
-
Weaker Bases: Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often requiring higher temperatures.[3][4][5] Cs₂CO₃ is generally more efficient than K₂CO₃.[4]
-
Deprotonation Time: Allow sufficient time for the deprotonation to complete before adding the methylating agent. This typically involves stirring the indole and base together for 30-60 minutes at room temperature or 0 °C.[1][2]
-
-
Evaluate the Methylating Agent:
-
Traditional reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive but are also toxic and volatile.[3][6]
-
Greener alternatives like dimethyl carbonate (DMC) are less toxic but may require higher temperatures (e.g., refluxing in DMF) and longer reaction times to achieve high yields.[3][7]
-
Quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), offer a safe and easy-to-handle option that can provide excellent yields with high monoselectivity.[4][6][8]
-
-
Check Reaction Temperature: If the reaction is sluggish, gently increasing the temperature can improve the rate and yield, especially when using less reactive reagents like DMC.[2][7] However, excessive heat can lead to side reactions.
-
Ensure Reagent Purity: Use pure starting materials and freshly opened or properly stored reagents. Impurities can interfere with the reaction.
Q2: My reaction is producing C-3 methylated indole as a side product. How can I improve N-selectivity?
A: This is a common problem because the C-3 position of the indole ring is also nucleophilic.[2] The formation of the C-3 alkylated product is often favored under kinetic control (lower temperatures) or when deprotonation of the nitrogen is incomplete.[2]
Strategies to Enhance N-Selectivity:
-
Ensure Complete Deprotonation: Incomplete deprotonation leaves neutral indole in the mixture, which can react at the C-3 position.[2] Using a strong base like NaH (1.1–1.5 equivalents) in an anhydrous solvent like DMF is the most common strategy to fully form the indolide anion, which is more likely to react at the nitrogen.[2]
-
Control Reaction Temperature: The N-alkylated product is generally the more thermodynamically stable isomer.[2] Running the reaction at a higher temperature can favor the formation of the N-methylated product over the kinetically favored C-3 product.[2]
-
Use Phase-Transfer Catalysis: When using bases like K₂CO₃ with dimethyl carbonate, the addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can suppress the formation of C,N-dimethylated by-products.[9][10]
Q3: I am observing over-alkylation, resulting in a quaternary ammonium salt. How can this be avoided?
A: Over-alkylation can occur, especially with highly reactive methylating agents or when the product itself contains other nucleophilic sites (e.g., a pyridine nitrogen in an azaindole).[11]
Mitigation Strategies:
-
Choose a Milder Methylating Agent: Reagents like dimethyl carbonate (DMC) are less reactive than methyl iodide and can reduce the risk of over-methylation.[3]
-
Use a Bulky or Slow-Release Methylating Agent: Phenyl trimethylammonium iodide (PhMe₃NI) has been shown to be highly effective for monoselective N-methylation, as the bulky nature of the reagent slows down the second alkylation step significantly.[4][8]
-
Control Stoichiometry: Carefully control the amount of the methylating agent used, avoiding a large excess.
Q4: What are the best "green" or less toxic alternatives to methyl iodide and dimethyl sulfate?
A: Due to the high toxicity and volatility of traditional methylating agents, several safer alternatives have been developed.[3][6][12]
-
Dimethyl Carbonate (DMC): An environmentally safe, non-toxic, and biodegradable methylating agent.[3][13] It typically requires a base like K₂CO₃ and heating in a solvent like DMF.[3][5][7] High yields (>95%) have been reported for a variety of indole substrates.[7]
-
Phenyl Trimethylammonium Iodide (PhMe₃NI): A solid, non-toxic, and easy-to-handle reagent that provides excellent monoselectivity for N-methylation under mildly basic conditions (e.g., Cs₂CO₃ in toluene).[4][6][8]
Comparative Data on Reaction Conditions
The following tables summarize common conditions for indole N-methylation, providing a basis for comparison and selection.
Table 1: N-Methylation using Traditional Reagents
| Indole Substrate | Base | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | NaNH₂ | MeI | Liquid NH₃ | N/A | 0.25 | 85-95 | [14] |
| Harmine HCl | NaH (2.2 eq) | Alkyl Bromide | THF | 0 to Reflux | 1-2 | N/A | [1] |
| Indole | KOH | MeI | DMSO | N/A | N/A | N/A | [11] |
Table 2: N-Methylation using Dimethyl Carbonate (DMC)
| Indole Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | K₂CO₃ | DMF | ~130 (Reflux) | 9 | 96.5 | [3] |
| 6-Nitroindole | Zeolite 13X | DMF | ~153 (Reflux) | 2-3 | 93-95 | [3] |
| 5-Methoxyindole | K₂CO₃ | DMF | ~130 (Reflux) | 5 | 97.4 | [3][5] |
| Indole-3-carboxaldehyde | K₂CO₃ | DMF | ~130 (Reflux) | 3.5 | 85 | [7] |
| Methyl Indole-3-carboxylate | K₂CO₃ | DMF | ~130 (Reflux) | 3.5 | 96.3 | [3][5] |
Key Experimental Protocols
Below are detailed methodologies for common indole N-methylation procedures.
Protocol 1: General Procedure using Sodium Hydride and Methyl Iodide
This protocol is suitable for achieving complete deprotonation and is a classic method for indole N-methylation.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the indole substrate (1.0 equiv) to anhydrous DMF in a flame-dried flask.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 equiv) portion-wise.
-
Caution: NaH is highly reactive and flammable. Handle with extreme care.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes until hydrogen gas evolution ceases.[1][2] The formation of the indolide anion may be accompanied by a color change.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure using Potassium Carbonate and Dimethyl Carbonate
This protocol uses greener and less toxic reagents, making it suitable for larger-scale synthesis.[3]
-
Preparation: In a round-bottom flask, combine the indole substrate (1.0 equiv), powdered potassium carbonate (K₂CO₃, 0.5-1.0 equiv), and DMF.[3]
-
Reagent Addition: Add dimethyl carbonate (DMC, 2-3 equiv) to the mixture.[3]
-
Reaction: Heat the mixture to reflux (approximately 130-140 °C) and stir for 3-7 hours.[3][5] Monitor the reaction by TLC or HPLC until the starting material is consumed.[3]
-
Workup: Cool the reaction mixture to room temperature or below (e.g., ~3 °C).[3] Slowly add ice-cold water to the flask.
-
Isolation:
-
If the product precipitates as a solid, collect it by filtration, wash with water and hexane, and dry under vacuum.[3]
-
If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., tert-butyl methyl ether). Wash the organic layer with water, dry over Na₂SO₄, and concentrate under reduced pressure.[3]
-
-
Purification: The product is often obtained in high purity, but can be further purified by column chromatography if necessary.[3]
Visual Guides: Workflows and Logic Diagrams
General Experimental Workflow
Troubleshooting Decision Tree for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 10. CN1194966C - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up 1,2-Dimethyl-1H-indol-5-amine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,2-Dimethyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
The most prevalent methods for synthesizing substituted indoles like this compound are variations of classical indole syntheses. The Fischer indole synthesis is a widely used and adaptable method. An alternative approach is the Leimgruber-Batcho indole synthesis, which is particularly effective for producing indoles with specific substitution patterns and can be performed as a one-pot reaction, potentially increasing overall yield and reducing waste.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the production of this compound presents several challenges common to indole synthesis. These include managing exothermic reactions, which can become difficult to control in larger vessels, leading to side reactions and product degradation.[1] Tar and polymer formation, often exacerbated by acidic conditions and high temperatures, is another significant issue.[1] Maintaining high yields and purity can be difficult due to the formation of isomers and other byproducts. Furthermore, purification at a larger scale may require a shift from laboratory techniques like column chromatography to more industrially viable methods such as recrystallization or distillation.[2]
Q3: How can I minimize the formation of impurities during scale-up?
Minimizing impurities is critical for a successful scale-up. Key strategies include:
-
Starting Material Purity: Ensure the high purity of all starting materials and reagents, as impurities that are negligible at a lab scale can significantly impact larger reactions.[2]
-
Controlled Reaction Conditions: Precise control of reaction temperature, reagent addition rates, and mixing is crucial to prevent localized "hot spots" and concentration gradients that can lead to side reactions.[1][2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials, intermediates, and the final product.
Q4: What are the recommended analytical techniques for monitoring reaction progress and ensuring final product quality?
For monitoring the reaction and assessing the purity of this compound, a combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative analysis of the main compound and its impurities. Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction in real-time. For structural confirmation and identification of the final product and any potential byproducts, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Troubleshooting Guides
Problem 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC and consider extending the reaction time. Ensure the reaction temperature is optimal for the specific synthetic route.[2] |
| Degradation of Product | The product may be sensitive to the reaction conditions. Consider lowering the reaction temperature or using a milder acid catalyst in the case of Fischer indole synthesis.[2] |
| Suboptimal Reagent Stoichiometry | Re-evaluate the stoichiometry of the reactants and catalysts. At a larger scale, minor inaccuracies in weighing can have a more significant impact. |
| Poor Mixing | Inefficient mixing in large reactors can lead to localized areas of low reactant concentration. Ensure the stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture.[2] |
Problem 2: Significant Tar/Polymer Formation
| Potential Cause | Troubleshooting Steps |
| Excessively High Temperature | Many indole syntheses are exothermic.[1] Implement efficient cooling systems for the reactor to maintain a stable and optimal temperature. Avoid temperature spikes.[1] |
| Incorrect Acid Catalyst Concentration | The concentration of the acid catalyst is critical.[1] Too high a concentration can accelerate polymerization. Titrate the acid carefully and consider using a solid acid catalyst for easier removal and potentially milder conditions.[1] |
| Prolonged Reaction Time at High Temperature | Minimize the time the reaction mixture is exposed to high temperatures. Continuous flow synthesis can be an effective strategy to reduce degradation by minimizing reaction time at elevated temperatures.[1] |
| Reactive Intermediates | The intermediates in the synthesis may be prone to polymerization. Adjusting the solvent to improve the solubility of all species might reduce tar formation.[1] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil and Does Not Crystallize | Attempt to form a crystalline salt of the amine, such as a hydrochloride salt, which often has better crystallization properties.[2] |
| Co-elution of Impurities in Chromatography | If using column chromatography, screen different solvent systems and consider using a different stationary phase (e.g., alumina instead of silica gel). Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of amines. |
| Formation of Emulsions during Workup | During aqueous workup, emulsions can form, making phase separation difficult. Adding a saturated brine solution can help to break up emulsions. |
| Impracticality of Column Chromatography at Scale | For large-scale purification, recrystallization is often the most effective method.[2] A thorough solvent screening is recommended to find the optimal conditions. Vacuum distillation can be an option if the product is a high-boiling liquid.[2] |
Experimental Protocols
Hypothetical Synthesis of this compound via Fischer Indole Synthesis
This protocol is a hypothetical example based on established procedures for similar indole syntheses and should be optimized for specific laboratory and scale-up conditions.
Step 1: Formation of the Phenylhydrazone
-
To a stirred solution of 4-aminophenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of 2-butanone.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting materials are consumed.
-
The resulting phenylhydrazone may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
Step 2: Cyclization to form this compound
-
The crude phenylhydrazone is added to a solution containing an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) in a high-boiling solvent (e.g., toluene or xylene).[1][2]
-
Heat the reaction mixture to the optimal temperature (typically between 80-140 °C, to be determined experimentally).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench by carefully adding it to a cooled basic solution (e.g., aqueous sodium bicarbonate or sodium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane).
-
Alternatively, for smaller scales or higher purity requirements, column chromatography on silica gel using a gradient of ethyl acetate in hexanes with a small percentage of triethylamine can be employed.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Characterization of 1,2-Dimethyl-1H-indol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of 1,2-Dimethyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and common synthetic approach involves a two-step process:
-
Nitration: Nitration of 1,2-dimethyl-1H-indole to produce 1,2-dimethyl-5-nitro-1H-indole.
-
Reduction: Subsequent reduction of the nitro group to an amine. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.[1]
Q2: What are the key stability concerns for this compound?
A2: Indole and amine functionalities are susceptible to oxidation, which can be initiated by exposure to air and/or light. This can lead to the formation of colored byproducts. To mitigate degradation, it is recommended to:
-
Prepare solutions using degassed solvents.
-
Store solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Store solutions at low temperatures (-20°C or -80°C for long-term storage).
The stability of indole-containing compounds can also be pH-dependent. It is advisable to use buffered solutions, with neutral to slightly acidic conditions often providing better stability for many indole derivatives.
Q3: What are some common impurities that might be observed during the synthesis of this compound?
A3: Potential impurities could arise from several sources:
-
Isomeric Products: Depending on the regioselectivity of the nitration step, other nitro-isomers could be formed and subsequently reduced.
-
Over-alkylation/Side-products: Side reactions during the methylation steps could lead to unintended byproducts.
-
Incomplete Reduction: The presence of the starting material, 1,2-dimethyl-5-nitro-1H-indole, if the reduction is incomplete.
-
Oxidation Products: As mentioned in the stability concerns, oxidation can lead to various degradation products.
Q4: How can I purify crude this compound?
A4: Purification can often be achieved using standard techniques:
-
Column Chromatography: Silica gel column chromatography is a common method. Due to the basic nature of the amine, it may be beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking.
-
Acid-Base Extraction: The basic amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to regenerate the free amine, which is then extracted with an organic solvent.
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guides
Synthesis & Purification
| Problem | Potential Cause | Recommended Solution |
| Low yield in the nitration step. | Incomplete reaction or formation of multiple isomers. | Optimize reaction conditions (temperature, reaction time, nitrating agent). Use a milder nitrating agent if side reactions are prevalent. |
| Incomplete reduction of the nitro group. | Inefficient catalyst or insufficient reaction time/hydrogen pressure. | Ensure the catalyst is active. Increase catalyst loading, hydrogen pressure, or reaction time. Monitor the reaction by TLC or LC-MS. |
| Product is a dark oil or solid. | Presence of colored impurities due to oxidation. | Perform the reaction and work-up under an inert atmosphere. Use degassed solvents. Purify the product promptly after synthesis. |
| Product streaks on silica gel TLC/column. | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (e.g., 1%) to the eluent system for both TLC and column chromatography. |
Analytical Characterization
| Problem | Analytical Technique | Potential Cause | Recommended Solution |
| Broad or tailing peaks in HPLC. | Strong interaction with the stationary phase or poor solubility. | Use a column designed for amine analysis. Add a competing amine (e.g., triethylamine) to the mobile phase. Adjust the pH of the mobile phase. | |
| Poor signal or no peak in GC-MS. | The compound may be too polar or thermally labile for underivatized GC-MS. | Derivatize the amine group (e.g., with TFAA) to increase volatility and thermal stability. Use a GC column specifically designed for amine analysis. | |
| Complex or unexpected NMR spectrum. | Presence of impurities or degradation products. | Purify the sample thoroughly. Acquire spectra promptly after dissolving the sample. Compare with spectra of related indole compounds for impurity identification. | |
| Inconsistent mass spectra in LC-MS. | In-source fragmentation or formation of different adducts. | Optimize the ionization source parameters (e.g., capillary voltage, source temperature). Ensure consistent mobile phase composition. |
Data Presentation
Table 1: Predicted and Comparative Spectroscopic Data
| Technique | Parameter | Predicted/Comparative Value for this compound | Reference Compound & Notes |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~6.0-7.2 ppm; N-CH₃: ~3.6 ppm; C2-CH₃: ~2.4 ppm; NH₂: Broad singlet, variable. | Based on data for 1-methyl-1H-indol-5-amine.[1] The C2-methyl group will likely appear as a singlet around 2.4 ppm. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~98-142 ppm; N-CH₃: ~32 ppm; C2-CH₃: ~13 ppm. | Based on data for 1-methyl-1H-indol-5-amine.[1] |
| LC-MS | [M+H]⁺ | m/z 161.11 | Calculated for C₁₀H₁₂N₂. |
| GC-MS | Major Fragments | Predicted fragments corresponding to the loss of methyl groups and cleavage of the indole ring. | Fragmentation patterns of indole alkaloids often show a stable indole nucleus fragment. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed route based on standard organic chemistry procedures for similar compounds.
Step 1: Nitration of 1,2-Dimethyl-1H-indole
-
Cool a solution of 1,2-dimethyl-1H-indole in concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add a solution of nitric acid in sulfuric acid dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for the appropriate time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1,2-dimethyl-5-nitro-1H-indole by column chromatography or recrystallization.
Step 2: Reduction of 1,2-Dimethyl-5-nitro-1H-indole
-
Dissolve 1,2-dimethyl-5-nitro-1H-indole in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product as required (see purification FAQ).
General Analytical HPLC Method (Starting Point)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
General Analytical GC-MS Method (with Derivatization)
-
Derivatization:
-
Evaporate a solution of the sample to dryness under a stream of nitrogen.
-
Add a suitable solvent (e.g., ethyl acetate) and a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or trifluoroacetic anhydride (TFAA).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that will encompass the molecular ion of the derivatized compound.
-
Visualizations
Caption: Synthetic and analytical workflow for this compound.
Caption: Troubleshooting logic for unexpected analytical results.
References
safe handling procedures for 1,2-Dimethyl-1H-indol-5-amine
Technical Support Center: 1,2-Dimethyl-1H-indol-5-amine
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with this compound?
Based on data for analogous indole amines, this compound is expected to pose several hazards. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Ingestion may be harmful.[3] Always handle this chemical with caution, assuming it is hazardous.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
To minimize exposure, the following PPE should be worn at all times:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][5] Gloves should be inspected for any signs of degradation before use.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][5] If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[5]
Q3: What are the proper storage conditions for this compound?
Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1][5] Keep it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4] Also, keep it away from sources of ignition.[1] For long-term storage, a cool, dry place is recommended.[6][7]
Q4: How should I respond to a small chemical spill?
For a small spill, first ensure adequate ventilation and wear your full PPE.[1] Prevent the powder from becoming airborne.[1] Gently sweep or vacuum the material into a suitable, labeled disposal container.[1][5] Do not let the product enter drains or waterways.[1] Consult local regulations for proper disposal.[1]
Q5: What are the first-aid measures in case of accidental exposure?
Immediate action is crucial. Follow these procedures and seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical aid.[1][5]
-
In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Get medical advice if irritation occurs.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][5] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and obtain immediate medical aid.[1][6]
Troubleshooting Guide
Q: The compound, which should be a solid, has developed a dark or unusual color upon storage. Is it safe to use?
A: Amines, particularly aryl amines, can be susceptible to oxidation when exposed to air and light, which often results in discoloration. This may indicate degradation and the presence of impurities. Using a degraded compound can lead to failed experiments or unexpected side products. It is highly recommended to verify the purity of the material using an analytical technique (e.g., NMR, LC-MS) before proceeding with your experiment.
Q: I am having difficulty dissolving the compound in my chosen solvent system. What can I do?
A: First, confirm the recommended solvents from the supplier's documentation, if available. If solubility remains an issue:
-
Check Purity: Impurities can significantly alter solubility.
-
Try Different Solvents: Amines often show good solubility in polar organic solvents.
-
Use Gentle Heating: Gently warming the mixture may increase the rate of dissolution. Do this with caution, as it could also accelerate degradation.
-
Apply Sonication: Using an ultrasonic bath can help break up solid particles and facilitate dissolution.
Q: My reaction is yielding unexpected byproducts. Could the amine be the cause?
A: Yes, this is possible. Consider the following:
-
Reagent Purity: As mentioned, impurities from degradation can lead to side reactions.
-
Reactivity: The amine group is a nucleophile and a base. It can react with electrophilic reagents or acids in your reaction mixture. Ensure your reaction conditions and other reagents are compatible.
-
Atmosphere: If your reaction is sensitive to oxygen, ensure it is performed under an inert atmosphere (e.g., Nitrogen or Argon), as residual oxygen could contribute to the degradation of the amine.
Quantitative Data Summary
Table 1: Hazard Classification Summary (Based on Analogous Compounds)
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][3] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |
Table 2: Personal Protective Equipment (PPE) Quick Guide
| Protection Area | Specification |
| Eye / Face | Tightly fitting safety goggles with side-shields.[8] |
| Hands | Chemical-impermeable gloves (e.g., nitrile), inspected prior to use.[8] |
| Body | Laboratory coat or other protective work clothing.[5][8] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood.[1][5] |
Experimental Protocols
Protocol: General Procedure for Safe Weighing and Handling of a Solid Amine Compound
-
Preparation:
-
Designate a work area inside a certified chemical fume hood.
-
Ensure an operational safety shower and eyewash station are nearby.[5]
-
Gather all necessary equipment: chemical-resistant spatula, weighing paper or boat, anti-static device (if needed), and a tared, sealable container for the final product.
-
Have a designated, labeled waste container ready for contaminated items.
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE as detailed in Table 2 before entering the work area.
-
-
Handling and Weighing:
-
Retrieve the stock container from its storage location. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Perform all manipulations deep within the fume hood to contain any dust.
-
Carefully open the stock container. Avoid creating dust clouds.
-
Using a clean spatula, transfer the approximate amount of solid to the weighing vessel on an analytical balance.
-
Close the primary stock container immediately after dispensing.
-
Record the exact weight.
-
-
Transfer and Cleanup:
-
Carefully transfer the weighed solid to the reaction vessel.
-
Decontaminate the spatula and weighing vessel with an appropriate solvent. Dispose of the solvent and any contaminated weighing paper into the designated hazardous waste container.
-
Wipe down the balance and the surrounding area in the fume hood.
-
Securely close the waste container.
-
-
Post-Handling:
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Visualizations
Caption: Standard workflow for safely handling solid chemical compounds.
Caption: Logical workflow for emergency response procedures.
References
Technical Support Center: Column Chromatography Purification of Indole Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of indole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of indole derivatives in a question-and-answer format.
Question: Why is my basic indole derivative showing significant peak tailing on the TLC plate and column?
Answer: Peak tailing with basic indole derivatives is often due to strong interactions with the acidic silanol groups on the surface of the silica gel[1][2]. This leads to poor resolution and inaccurate quantification[1]. To mitigate this, consider the following solutions:
-
Incorporate a basic modifier: Adding a small amount of a base like triethylamine (TEA) or ammonia (typically 0.1-2%) to your mobile phase can neutralize the acidic silanol groups, reducing strong adsorption[1][2].
-
Use a different stationary phase: Switching to a less acidic stationary phase, such as neutral alumina, can be a good alternative for basic compounds[2][3]. Deactivated silica gel can also be utilized[2].
-
Employ end-capped columns: High-purity, end-capped columns have fewer residual silanol groups, which minimizes secondary interactions[1].
Question: My indole compound appears to be decomposing on the silica gel column. How can I prevent this?
Answer: The acidic nature of standard silica gel can lead to the degradation of sensitive indole compounds[1][2]. Here are some strategies to prevent decomposition:
-
Deactivate the silica gel: Before packing the column, you can pre-treat the silica with a solvent system containing a small percentage of triethylamine[1][2].
-
Test for stability: Before running a full column, check the stability of your compound on a 2D TLC plate. If new spots appear off the diagonal after developing the plate in two directions, it indicates decomposition[3].
-
Opt for a neutral stationary phase: Using neutral stationary phases like alumina or considering reverse-phase chromatography where the mobile phase can be buffered to a neutral pH can prevent degradation[1].
Question: I am observing poor separation between my target indole derivative and impurities. What can I do to improve this?
Answer: Achieving good separation is critical for obtaining a pure compound. If you are experiencing poor separation, consider these optimization steps:
-
Optimize the mobile phase: The selection of the mobile phase is crucial and should be guided by Thin-Layer Chromatography (TLC) analysis. Aim for an optimal Retention Factor (Rf) value for your target compound, typically between 0.2 and 0.4, by adjusting the solvent ratio[3].
-
Check for column overloading: The amount of sample loaded onto the column should not exceed its separation capacity. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 for challenging separations[2].
-
Ensure proper column packing: An improperly packed column with channels or cracks can lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly without any air bubbles[2].
-
Apply the sample in a narrow band: The sample should be loaded in a concentrated, narrow band. Dissolve your sample in a minimal amount of solvent for loading[2].
Question: The recovery of my purified indole derivative is very low. What are the possible reasons and solutions?
Answer: Low recovery can be frustrating and may be caused by several factors:
-
Irreversible adsorption: Your compound might be irreversibly binding to the stationary phase. This can sometimes be addressed by the same methods used to prevent peak tailing, such as adding a modifier to the mobile phase[1].
-
Compound degradation: As mentioned previously, the compound may be degrading on the column. Refer to the solutions for preventing decomposition[1].
-
Dilute fractions: The compound may be eluting in very dilute fractions that are difficult to detect. Concentrate the fractions before analyzing them by TLC or HPLC to ensure you haven't missed the product[1].
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying indole derivatives?
A1: The choice of stationary phase is dependent on the polarity and stability of your indole derivative[3].
-
Silica Gel: This is the most commonly used stationary phase for normal-phase chromatography. However, its acidic nature can be problematic for sensitive indoles[3].
-
Alumina: A good alternative for acid-sensitive indoles, available in neutral, basic, or acidic forms[3].
-
Reversed-Phase Silica (C8, C18): Suitable for polar indole derivatives using a polar mobile phase like water/methanol or water/acetonitrile[3].
Q2: How do I choose an appropriate mobile phase (eluent)?
A2: Mobile phase selection should be guided by TLC analysis[3].
-
Start with a standard system: For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate[3].
-
Aim for an optimal Rf value: Adjust the solvent polarity to achieve an Rf value between 0.2 and 0.4 for your target compound on a TLC plate[3]. This generally provides the best separation on a column.
-
Consider solvent properties: Different solvents offer varying selectivities. For instance, dichloromethane can be effective, though columns may run slower compared to ethyl acetate/hexane systems[3]. Methanol is a very polar solvent, often used in small percentages to elute highly polar compounds[3].
Q3: My indole derivative is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
A3: Several methods are available for visualizing colorless indole derivatives:
-
UV Light: Most indole derivatives are UV-active and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm)[3].
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including many indoles, a temporary yellow-brown color[3].
-
Chemical Stains: These are destructive methods that involve reacting the compounds to produce colored spots.
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is an alternative method for applying your sample to the column. It is particularly useful for samples that are not readily soluble in the mobile phase[4]. The crude product is adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent to dryness. The resulting free-flowing powder is then carefully added to the top of the packed column[4].
Quantitative Data Summary
The following table summarizes typical solvent systems and reported yields for the column chromatography purification of specific indole derivatives. It is important to note that optimal conditions and yields will vary depending on the specific substrate and reaction scale.
| Stationary Phase | Mobile Phase System | Compound Type | Reported Yield (%) |
| Silica Gel (40–60 μm) | 4–8% MeOH in CH₂Cl₂ | Boc-protected indole-3-carboxamides | 9–96%[4] |
| RP C8 (40–63 µm) | 50–75% MeOH/H₂O (0.05% TFA) | Deprotected indole-3-carboxamide polyamines | 13–100%[4] |
| Silica Gel | Hexane:Ethyl Acetate (7:3 v/v) | 6-Cyanoindole | Not specified[5] |
| Silica Gel | Chloroform:Methanol (95:5) | General indole derivatives | Not specified[6] |
Experimental Protocols
Detailed Methodology for Normal-Phase Column Chromatography
This protocol outlines a general procedure for the purification of a moderately polar indole derivative using normal-phase silica gel chromatography.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various solvent systems of differing polarities (e.g., mixtures of hexane and ethyl acetate).
-
Identify a solvent system that provides a good separation of the target compound from impurities, with an Rf value for the target compound between 0.2 and 0.4[3].
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column[4]. Add a thin layer of sand.
-
Clamp the column vertically and fill it approximately halfway with the least polar eluting solvent determined from the TLC analysis[4].
-
In a separate beaker, prepare a slurry of silica gel in the same solvent[4].
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing[4].
-
Open the stopcock to allow some solvent to drain, which helps the silica gel to settle into a uniform bed. Ensure the solvent level never drops below the top of the silica bed[4].
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluate in fractions (e.g., in test tubes)[4].
-
If a gradient elution is required, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of the more polar solvent) to elute more tightly bound compounds[4].
-
-
Fraction Analysis:
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound[4].
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
References
Technical Support Center: Recrystallization Techniques for Purifying Indoleamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of indoleamines via recrystallization.
Troubleshooting Guide
Q1: My indoleamine is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue, particularly with compounds that have low melting points or when the solution is too concentrated.[1]
Troubleshooting Steps:
-
Add More Solvent: The most straightforward solution is to add more of the hot recrystallization solvent to decrease the saturation of the solution.[1]
-
Slower Cooling: Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Solvent System Modification: Consider using a different solvent or a two-solvent system. For polar compounds like many indoleamines, a common technique is to dissolve the compound in a good solvent (like ethanol or acetone) and then slowly add a poor solvent (like water or hexane) until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the oil and allow for slow cooling.
-
Lower Crystallization Temperature: If possible, select a solvent system that allows for crystallization to occur at a lower temperature, well below the melting point of your indoleamine.
Q2: I am getting a very low yield of recrystallized product. How can I improve it?
A2: A low yield can be frustrating and is often due to using too much solvent or incomplete precipitation.[1]
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude indoleamine. Working with a saturated solution is key to maximizing yield.
-
Ensure Complete Cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize precipitation, as the solubility of the compound is lowest at lower temperatures.
-
Wash Crystals with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
-
Recover from Mother Liquor: If you suspect a significant amount of your compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.
Q3: My indoleamine won't crystallize at all, even after cooling.
A3: Failure to crystallize usually indicates that the solution is not supersaturated.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure indoleamine (a "seed crystal") to the solution to initiate crystallization.
-
-
Concentrate the Solution: If induction methods fail, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Try a Different Solvent: The chosen solvent may not be appropriate for your specific indoleamine. Refer to the solubility data table to select a more suitable solvent or solvent system.
Q4: The recrystallized product is still colored or appears impure.
A4: This indicates that the chosen recrystallization process did not effectively remove all impurities.
Troubleshooting Steps:
-
Decolorizing Carbon: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration of the dissolved solution before allowing it to cool. This will remove any solid particles that are not dissolved in the hot solvent.
-
Repeat Recrystallization: A second recrystallization is often necessary to achieve a high degree of purity.
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing tryptamine?
A1: While the ideal solvent can depend on the specific impurities present, ethanol and hexane have been reported as effective single solvents for the recrystallization of tryptamine. A two-solvent system of ethyl acetate and ethanol/water has also been used successfully.
Q2: How can I recrystallize psilocybin, which is a zwitterion and has complex solubility?
A2: Psilocybin's zwitterionic nature does present challenges. It is soluble in 20 parts boiling water and 120 parts boiling methanol.[2] Recrystallization from boiling water or methanol can be effective.[2] Due to its polarity, it is difficultly soluble in ethanol and practically insoluble in less polar solvents like chloroform and benzene.[2] The key is to work with hot solvents and allow for slow cooling.
Q3: Can I use a two-solvent system for purifying DMT?
A3: Yes, two-solvent systems are commonly used for DMT. A popular method involves dissolving the crude DMT in a minimal amount of a hot non-polar solvent like naphtha or heptane, allowing it to cool slightly, and then decanting the solvent away from any precipitated impurities before freezing the solvent to crystallize the pure DMT. Another approach involves dissolving the DMT in a solvent in which it is highly soluble (e.g., acetone, THF) and then adding an anti-solvent (e.g., water) to induce precipitation.
Q4: My indoleamine is sensitive to heat. What recrystallization method should I use?
A4: For heat-sensitive compounds, it is crucial to minimize the time the compound spends at high temperatures.
-
Choose a Low-Boiling Point Solvent: Select a solvent with a relatively low boiling point.
-
Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent and place this in a larger sealed container with a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and inducing crystallization at room temperature.
-
Antisolvent Addition at Room Temperature: Dissolve the compound in a minimal amount of a good solvent at room temperature and then slowly add an antisolvent to induce crystallization without heating.
Data Presentation
Table 1: Solubility of Common Indoleamines in Organic Solvents
| Indoleamine | Solvent | Solubility (mg/mL) | Temperature (°C) |
| DMT | Acetone | >126 | Not Specified |
| Tetrahydrofuran (THF) | >106 | Not Specified | |
| Ethanol | 20 | Not Specified | |
| Dimethylformamide (DMF) | 10 | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | 5 | Not Specified | |
| Psilocybin | Water (boiling) | ~50 (1 part in 20) | 100 |
| Methanol (boiling) | ~8.3 (1 part in 120) | 64.7 | |
| Ethanol | Difficultly Soluble | Not Specified | |
| Chloroform | Practically Insoluble | Not Specified | |
| Benzene | Practically Insoluble | Not Specified | |
| Serotonin (HCl) | Water | 100 | Not Specified |
| DMSO | 100 | Not Specified | |
| Ethanol | 1.2 | Not Specified | |
| Dimethylformamide (DMF) | 16 | Not Specified | |
| Melatonin | Ethanol | ~20 | Not Specified |
| Dimethylformamide (DMF) | ~30 | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ~30 | Not Specified | |
| Tryptamine | Ethanol | ~10 | Not Specified |
| Dimethylformamide (DMF) | 5 | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | 11 | Not Specified |
Note: This table is a compilation of available data and may not be exhaustive. Solubility can be affected by factors such as purity, crystal form, and the exact conditions of measurement.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Tryptamine from Hexane
Materials:
-
Crude Tryptamine
-
n-Hexane
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Methodology:
-
Place the crude tryptamine in an Erlenmeyer flask.
-
Add a small amount of n-hexane, just enough to cover the solid.
-
Gently heat the mixture on a hot plate while swirling until the hexane begins to boil.
-
Add more hot hexane in small portions until the tryptamine is completely dissolved. Avoid adding an excess of solvent.
-
If the solution is colored or contains insoluble impurities, perform a hot gravity filtration at this stage.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold n-hexane.
-
Allow the crystals to dry completely under vacuum.
Protocol 2: Two-Solvent Recrystallization of N,N-Dimethyltryptamine (DMT) using Naphtha
Materials:
-
Crude DMT
-
Naphtha (or Heptane)
-
Two glass beakers
-
Hot water bath
-
Freezer
Methodology:
-
Place the crude DMT into a clean, dry glass beaker.
-
In a separate beaker, gently warm a volume of naphtha in a hot water bath.
-
Add a minimal amount of the hot naphtha to the beaker containing the DMT and swirl until the DMT is fully dissolved.
-
Observe the solution. If any insoluble oils or solids have separated at the bottom, carefully decant the hot, clear naphtha solution into a clean beaker, leaving the impurities behind.
-
Cover the beaker containing the hot naphtha solution and allow it to cool to room temperature.
-
Place the beaker in a freezer for several hours, or until crystallization is complete.
-
Once crystallization is complete, quickly decant the cold naphtha, leaving the crystals behind.
-
Allow any residual solvent to evaporate from the crystals in a well-ventilated area, away from any sources of ignition.
Mandatory Visualization
Caption: A generalized workflow for the single-solvent recrystallization of indoleamines.
Caption: A decision tree for troubleshooting common issues in indoleamine recrystallization.
References
Validation & Comparative
A Comparative Analysis of 5-HT Receptor Agonists and the Predicted Profile of 1,2-Dimethyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological properties of several key serotonin (5-HT) receptor agonists. Due to the limited availability of published experimental data for 1,2-Dimethyl-1H-indol-5-amine, this document leverages structure-activity relationship (SAR) principles from closely related analogs to predict its potential binding affinity and functional activity. Detailed experimental protocols for assessing the pharmacological profile of novel compounds at 5-HT receptors are also provided to facilitate further research.
Introduction to 5-HT Receptor Agonism
Serotonin receptors are a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that mediate the effects of the neurotransmitter serotonin.[1] These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in psychiatric and neurological disorders.[2] Agonists of 5-HT receptors, which mimic the action of serotonin, have been pivotal in both neuroscience research and clinical medicine. This guide focuses on a comparative analysis of the endogenous ligand serotonin and two well-characterized psychedelic tryptamines, Psilocin and 5-MeO-DMT, to provide a framework for understanding the potential properties of the novel compound, this compound.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of serotonin, psilocin, and 5-MeO-DMT at various 5-HT receptor subtypes. This data provides a quantitative basis for comparing the selectivity and efficacy of these well-established agonists.
Table 1: 5-HT Receptor Binding Affinities (Ki, nM) of Selected Agonists
| Receptor Subtype | Serotonin | Psilocin | 5-MeO-DMT |
| 5-HT1A | ~1-10 | ~100[3] | <10[4] |
| 5-HT1B | ~10-50 | - | - |
| 5-HT1D | ~5-20 | - | - |
| 5-HT1E | ~5.3[5] | - | - |
| 5-HT2A | ~10-100 | ~6[3] | >1000[4] |
| 5-HT2B | ~1-10 | - | - |
| 5-HT2C | ~5-50 | ~14[3] | - |
| 5-HT6 | ~50-200 | Low affinity[3] | - |
| 5-HT7 | ~0.5-2 | Moderate affinity[3] | - |
Table 2: 5-HT Receptor Functional Activity (EC50, nM) of Selected Agonists
| Receptor Subtype | Serotonin | Psilocin | 5-MeO-DMT |
| 5-HT1A | Agonist | Partial Agonist[3] | Full Agonist[6] |
| 5-HT2A | Agonist | Partial Agonist[3] | Full Agonist[6] |
| 5-HT2C | Agonist | Partial Agonist | - |
| 5-HT7 | Agonist | - | - |
Predicted Profile of this compound
While direct experimental data for this compound is unavailable, we can infer its potential pharmacological profile based on the structure-activity relationships of analogous compounds.
-
Indoleamine Scaffold : The core indoleamine structure is a common feature of many 5-HT receptor ligands. The 5-amino group is a key modification.
-
N,N-Dimethylation : The N,N-dimethyl groups on the ethylamine side chain are present in both DMT and 5-MeO-DMT. This feature generally confers affinity for multiple 5-HT receptor subtypes.[7]
-
1- and 2-Methylation : Methylation at the 1 and 2 positions of the indole ring is less common among well-characterized agonists. Research on related structures suggests that such modifications can influence selectivity and affinity. For instance, substitution at the 2-position of some tryptamines has been shown to alter their binding profiles.[8]
Based on these structural features, it is hypothesized that this compound will likely exhibit affinity for several 5-HT receptor subtypes, particularly within the 5-HT1 and 5-HT2 families. The presence of the 5-amino group might confer a distinct selectivity profile compared to 5-hydroxy (psilocin) or 5-methoxy (5-MeO-DMT) analogs. However, without empirical data, its potency, efficacy, and selectivity remain speculative.
Experimental Protocols
To facilitate the pharmacological characterization of this compound or other novel compounds, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
- Culture cells stably expressing the human 5-HT receptor of interest (e.g., HEK293 cells).
- Harvest the cells and homogenize them in an ice-cold lysis buffer.
- Centrifuge the homogenate at high speed to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.[9]
2. Binding Assay:
- In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-Serotonin, [³H]-Ketanserin), and varying concentrations of the unlabeled test compound.
- Incubate the plate to allow for competitive binding to reach equilibrium.
- Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.[2][10]
3. Data Analysis:
- Plot the percentage of radioligand displaced against the concentration of the test compound.
- Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response to receptor activation by an agonist, providing information on potency (EC50) and efficacy (Emax).
1. Cell Preparation:
- Seed cells expressing the Gi or Gs-coupled 5-HT receptor of interest in a 96-well plate.
- For Gi-coupled receptors, the assay will measure the inhibition of forskolin-stimulated cAMP production.[11]
2. Assay Procedure:
- Treat the cells with varying concentrations of the test compound.
- For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production.
- Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[12][13]
3. Data Analysis:
- Plot the cAMP levels against the concentration of the test compound.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
1. Cell Preparation:
- Seed cells expressing the Gq-coupled 5-HT receptor of interest in a 96-well plate.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[14]
2. Assay Procedure:
- Place the plate in a fluorescent plate reader capable of kinetic reads.
- Add varying concentrations of the test compound to the wells.
- Measure the change in fluorescence over time, which corresponds to the release of intracellular calcium.[15][16]
3. Data Analysis:
- Plot the peak fluorescence response against the concentration of the test compound.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the major signaling pathways for different classes of 5-HT receptors and the general workflows for the experimental protocols described.
Caption: Simplified signaling pathways of major 5-HT receptor subtypes.
Caption: General experimental workflows for in vitro pharmacological assays.
References
- 1. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. atlasspores.academy [atlasspores.academy]
- 4. benchchem.com [benchchem.com]
- 5. The discovery, structure, and function of 5-HTR1E serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crb.wisc.edu [crb.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. bu.edu [bu.edu]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
structure-activity relationship of 1,2-Dimethyl-1H-indol-5-amine analogs
A Comparative Guide to the Structure-Activity Relationship of 1,2-Dimethyl-1H-indol-5-amine Analogs as Serotonin Receptor Ligands
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this compound are of significant interest to researchers in drug discovery, particularly for their potential to modulate serotonin (5-hydroxytryptamine, 5-HT) receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for the treatment of central nervous system (CNS) disorders such as depression, anxiety, and schizophrenia. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon available data for structurally related compounds to elucidate the key determinants of their affinity and selectivity for various 5-HT receptor subtypes.
Comparative Analysis of Biological Activity
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of this compound and Structurally Related Analogs
| Compound ID | R1 | R2 | R5 | 5-HT1A (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT7 (Ki, nM) | Reference |
| 1 | CH₃ | CH₃ | NH₂ | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 2 | H | H | (CH₂)₂N(CH₃)₂ | 18 - 40 | Data not available | Data not available | Data not available | Data not available | [1] |
| 3 | H | H | (CH₂)₂N(C₂H₅)₂ | 18 - 40 | Data not available | Data not available | Data not available | Data not available | [1] |
| 4 | H | H | (CH₂)₂N(n-C₃H₇)₂ | 18 - 40 | Data not available | Data not available | Data not available | Data not available | [1] |
| 5 | CH₃ | H | NH₂ | Data not available | Data not available | Data not available | Data not available | Data not available | [2] |
| 6 | H | CH₃ | (CH₂)₂NH₂ | Data not available | Optimal for 5-HT1Dα affinity | Data not available | Data not available | Data not available | [1] |
| 7 | H | CH₃ | (CH₂)₂N(CH₃)₂ | 18 - 40 | 10-25x preference for 5-HT1Dα over 5-HT1Dβ | Data not available | Data not available | Data not available | [1][3] |
| 8 | H | H | (CH₂)₂N(CH₃)₂ (5-Br) | High | High | Data not available | Data not available | High | [4] |
| 9 | H | H | (CH₂)₂N(CH₃)₂ (5-Cl) | High | High | Data not available | High | High | [4] |
Note: Data for the parent compound this compound (Compound 1) is not available in the reviewed literature. The table includes data from structurally related compounds to infer SAR trends. "Data not available" indicates that the information was not found in the cited sources.
Inferred Structure-Activity Relationships
Based on the compiled data, several key SAR trends can be inferred for this compound analogs and their interaction with serotonin receptors:
-
Influence of the 5-Aminoalkyl Side Chain: The nature of the substituent on the 5-amino group is a critical determinant of activity. The presence of a dimethylaminoethyl group (as seen in tryptamine derivatives) generally confers affinity for multiple 5-HT receptor subtypes. For instance, N,N-dimethyl substitution on the ethylamine side chain at position 3 of the indole ring (a close structural analog to a 5-aminoethylindole) is optimal for 5-HT1Dα affinity[1][3].
-
Role of N1-Methylation: Methylation at the N1 position of the indole ring can influence selectivity and affinity. While specific data for the N1-methyl group in the context of a 5-aminoindole is limited, in other indole series, N-alkylation is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.
-
Impact of C2-Methylation: The methyl group at the C2 position of the indole ring can affect the conformational flexibility of the molecule and its interaction with the receptor binding pocket. In some series of indole-based ligands, substitution at this position can enhance selectivity for specific 5-HT receptor subtypes.
-
Effect of Halogenation on the Indole Ring: As demonstrated by compounds 8 and 9, halogenation of the indole nucleus, particularly at the 5-position, can significantly impact receptor affinity. Both 5-bromo and 5-chloro substitutions on the N,N-dimethyltryptamine scaffold result in high affinity for 5-HT1A, 5-HT1D, and 5-HT7 receptors, with the 5-chloro analog also showing high affinity for the 5-HT2C receptor[4]. This suggests that substitution at other positions on the indole ring of this compound could be a fruitful strategy for modulating activity and selectivity.
Experimental Protocols
The biological activity of this compound analogs is typically assessed using a combination of radioligand binding assays and cell-based functional assays.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for serotonin receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the specific human recombinant serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A) are prepared from cultured cells.
-
Assay Buffer: A suitable buffer is used, typically containing Tris-HCl, MgCl₂, and other salts to maintain pH and ionic strength.
-
Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A), and various concentrations of the test compound is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Cell-Based Functional Assays (e.g., Calcium Flux Assay for 5-HT2A Receptors)
These assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
Objective: To measure the functional activity of test compounds at Gq-coupled serotonin receptors like 5-HT2A.
General Protocol:
-
Cell Culture: A stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to attach overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific period at 37°C.
-
Compound Addition: The test compound (for agonist testing) or the test compound followed by a known agonist (for antagonist testing) is added to the wells.
-
Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the response to a fixed concentration of agonist (IC50) is calculated.
Visualizations
Signaling Pathway of Gq-Coupled 5-HT2A Receptor
Caption: Signaling pathway of the Gq-coupled 5-HT2A receptor.
General Workflow for Synthesis and Evaluation of Indole Analogs
Caption: General workflow for the synthesis and evaluation of novel indole analogs.
Conclusion
The is complex, with subtle structural modifications leading to significant changes in affinity and selectivity for serotonin receptors. The available data suggests that the N,N-dimethylaminoethyl side chain at position 5 is a key pharmacophore for interaction with 5-HT receptors. Further exploration of substitutions on the indole ring, particularly at the N1 and C2 positions, as well as bioisosteric replacements of the 5-amino group, holds promise for the development of more potent and selective ligands. The experimental protocols and workflows described herein provide a framework for the systematic evaluation of new analogs, which will be crucial for advancing our understanding of the SAR of this important class of compounds and for the discovery of novel therapeutics for CNS disorders.
References
Validating the Biological Activity of Synthesized 1,2-Dimethyl-1H-indol-5-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of the synthesized compound, 1,2-Dimethyl-1H-indol-5-amine. Based on its structural similarity to endogenous tryptamines and other psychoactive indoleamines, the primary hypothesized biological targets are serotonin (5-HT) receptors. This document outlines key experimental protocols to test this hypothesis and compares the potential activity profile of this compound against a well-characterized tryptamine, N,N-Dimethyltryptamine (DMT).
Comparative Analysis of Biological Activity
Due to the novelty of this compound, direct experimental data on its biological activity is not yet publicly available. However, based on its core indoleamine scaffold, it is predicted to exhibit affinity for various serotonin receptor subtypes. For the purpose of this guide, we will focus on the 5-HT2A receptor, a prominent target for many indoleamine compounds. The following table presents a hypothetical comparison with the known activity of DMT at the human 5-HT2A receptor.
| Compound | Chemical Structure | Predicted/Known Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| This compound | CN(C)c1cc2c(cc1)N(C)C=C2 | Serotonin Receptor (e.g., 5-HT2A) | Data Not Available | Data Not Available |
| N,N-Dimethyltryptamine (DMT) | CN(C)CCC1=CNC2=CC=CC=C21 | Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) | 39 - 2100 (for various 5-HT subtypes)[1] | ~75 (IC50 at 5-HT2A)[1][2] |
Experimental Protocols for Biological Validation
To elucidate the biological activity of this compound, a two-pronged approach involving a radioligand binding assay to determine receptor affinity and a functional cell-based assay to assess downstream signaling is recommended. The following are detailed methodologies for these key experiments.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This assay determines the binding affinity (Ki) of the test compound for the human 5-HT2A receptor through competition with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture reagents
-
Lysis buffer (50 mM Tris-HCl, pH 7.4)
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
[3H]-Ketanserin (radioligand)
-
Serotonin (for non-specific binding determination)
-
Synthesized this compound
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-5HT2A cells.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and centrifuge again.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membrane preparation, [3H]-Ketanserin (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membrane preparation, [3H]-Ketanserin, and a high concentration of unlabeled serotonin (e.g., 10 µM).
-
Competitive Binding: Cell membrane preparation, [3H]-Ketanserin, and varying concentrations of this compound.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
Functional Calcium Flux Assay for 5-HT2A Receptor Agonism
This cell-based assay measures the functional activity of the test compound by detecting changes in intracellular calcium levels following the activation of the Gq-coupled 5-HT2A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture reagents
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Serotonin (positive control)
-
Synthesized this compound
-
A fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Plate the 5-HT2A expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the positive control (serotonin) in the assay buffer.
-
Add the compound dilutions to the respective wells of the cell plate.
-
-
Fluorescence Measurement:
-
Immediately after compound addition, measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the increase in fluorescence intensity in response to different concentrations of this compound.
-
Plot the concentration-response curve and calculate the EC50 value to determine the potency of the compound as a 5-HT2A receptor agonist.
-
Visualizing Key Pathways and Workflows
To further clarify the experimental logic and the underlying biological mechanisms, the following diagrams have been generated.
This guide provides a foundational approach to characterizing the biological activity of this compound. The proposed experiments will generate crucial data on its potential as a serotonin receptor modulator, enabling a direct comparison with established compounds and informing future drug development efforts.
References
Comparative Analysis of the Receptor Cross-Reactivity Profile of 1,2-Dimethyl-1H-indol-5-amine and Related Tryptamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated cross-reactivity of 1,2-Dimethyl-1H-indol-5-amine, a substituted tryptamine derivative. Due to the limited availability of direct experimental data for this specific molecule, this analysis leverages data from structurally similar and well-characterized tryptamine analogs to infer its likely pharmacological profile. The primary targets for this class of compounds are serotonin (5-HT) receptors, with varying degrees of affinity for other receptor systems.
Quantitative Cross-Reactivity Data
The following table summarizes the binding affinities (Ki, in nM) of several key tryptamine analogs across a panel of receptors. This data provides a basis for estimating the potential cross-reactivity of this compound. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Sigma-1 (Kd, µM) | Reference |
| N,N-Dimethyltryptamine (DMT) | Varies | Varies | Varies | 14.31 | [1] |
| Tryptamine | - | - | - | 431 | [1] |
| N-Methyltryptamine | - | - | - | 37.2 | [1] |
| 2-phenyl-N,N-dimethyltryptamine | - | 4.4 | - | - | [2] |
Note: Data for this compound is not publicly available. The data presented for DMT and other analogs are from various sources and methodologies, which may contribute to variability.
Experimental Protocols
The determination of receptor binding affinities is typically conducted using radioligand binding assays. Below is a generalized protocol representative of the methodology used to generate the data for the comparative compounds.
Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Test Compound: this compound or other tryptamine analogs.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2).[3]
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the receptor to determine non-specific binding (e.g., 10 µM serotonin).
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Frozen cell pellets containing the receptor of interest are thawed and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay.[4]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.[4]
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[3][5]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through the glass fiber filter mats using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.[5]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Visualizations
Signaling Pathway and Experimental Workflow
To visualize the context of these cross-reactivity studies, the following diagrams illustrate a generalized serotonin receptor signaling pathway and the workflow of a typical radioligand binding assay.
Caption: Generalized Serotonin Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crb.wisc.edu [crb.wisc.edu]
- 3. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Indol-5-amines
The indol-5-amine scaffold is a crucial pharmacophore found in numerous biologically active compounds, including neurotransmitters and modern pharmaceuticals. The efficient and versatile synthesis of substituted derivatives of this core structure is a significant focus in medicinal chemistry and drug development. This guide provides a comparative analysis of three prominent synthetic strategies: the classic Fischer Indole Synthesis, the versatile Leimgruber-Batcho Synthesis, and the modern Buchwald-Hartwig Amination. The comparison covers reaction efficiency, substrate scope, and operational conditions, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key quantitative and qualitative aspects of the three primary synthetic routes to indol-5-amines.
| Feature | Route 1: Fischer Indole Synthesis | Route 2: Leimgruber-Batcho Synthesis | Route 3: Buchwald-Hartwig Amination |
| Strategy | Ring formation via acid-catalyzed cyclization of a phenylhydrazone, followed by reduction. | Ring formation via reductive cyclization of a β-dimethylamino-2-nitrostyrene intermediate. | Late-stage C-N bond formation via Pd-catalyzed cross-coupling. |
| Starting Materials | Substituted p-nitrophenylhydrazine and an aldehyde or ketone. | Substituted o-nitrotoluene derivative. | Substituted 5-haloindole and an ammonia equivalent.[1] |
| Key Reagents | Brønsted or Lewis acid (e.g., HCl, PPA, ZnCl₂); Reducing agent (e.g., Na₂S₂O₄, H₂/Pd).[2] | DMF-DMA, Pyrrolidine; Reducing agent (e.g., Raney Ni/H₂, TiCl₃).[3] | Pd catalyst (e.g., Pd₂(dba)₃, G3 precatalyst), Phosphine ligand (e.g., SPhos, XPhos), Base (e.g., NaOtBu, K₃PO₄).[4] |
| Typical Conditions | Cyclization: Heat in acid (e.g., HCl/Ether or PPA). Reduction: Room temp to mild heat.[5] | Enamine Formation: Reflux in DMF. Cyclization: Catalytic hydrogenation or chemical reduction at room temp to mild heat. | Inert atmosphere, heat (e.g., 100 °C) in a solvent like toluene or dioxane.[4] |
| Reported Yield | Variable, often moderate to good over two steps. | Good to excellent. e.g., 83% yield for 4-aminoindole.[6] | Generally high to excellent. e.g., 92% for a similar amination.[4] |
| Advantages | - Long-established, well-understood method.[2] - Wide variety of ketone/aldehyde partners available. | - High yields and mild reduction conditions.[3] - Directly produces indoles without substituents at C2/C3.[6] - Avoids strongly acidic cyclization conditions. | - Excellent functional group tolerance. - High yields and broad substrate scope.[1] - Ideal for late-stage functionalization of complex molecules. |
| Disadvantages | - Requires a two-step sequence (cyclization then reduction). - Strongly acidic conditions can be incompatible with sensitive functional groups.[2] - Potential for isomeric mixtures with unsymmetrical ketones. | - Availability of substituted o-nitrotoluene starting materials can be a limitation.[6] | - Requires expensive and air-sensitive palladium catalysts and ligands.[4] - Requires an inert atmosphere. - Synthesis of the 5-haloindole precursor is necessary. |
Mandatory Visualization
The following diagram illustrates the distinct synthetic pathways for obtaining a substituted indol-5-amine, highlighting the different starting materials and key transformations for each route.
Caption: Comparative workflow of three major synthetic routes to substituted indol-5-amines.
Experimental Protocols
Detailed methodologies for key transformations in each synthetic route are provided below. These protocols are based on published literature procedures and serve as a guide for laboratory implementation.
Route 1: Fischer Indole Synthesis & Reduction
This two-step procedure first involves the acid-catalyzed cyclization of a p-nitrophenylhydrazone to form a 5-nitroindole, which is subsequently reduced to the target 5-aminoindole.
Step 1: Synthesis of 2-Methyl-5-nitroindole via Fischer Cyclization
This protocol is adapted from general procedures for the Fischer indole synthesis.[5]
-
Hydrazone Formation: In a round-bottom flask, dissolve p-nitrophenylhydrazine (1.53 g, 10 mmol) in ethanol (30 mL). Add acetone (0.70 mL, 10 mmol) and a catalytic amount of glacial acetic acid (0.1 mL). Stir the mixture at room temperature for 1 hour. The resulting phenylhydrazone may precipitate and can be used directly in the next step.
-
Cyclization: To the hydrazone mixture, add polyphosphoric acid (PPA) (15 g). Heat the reaction mixture to 100-120 °C and stir for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Allow the mixture to cool to approximately 80 °C and pour it carefully onto crushed ice (100 g). Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Isolation: The solid product is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried.
-
Purification: The crude 2-methyl-5-nitroindole can be purified by recrystallization from an appropriate solvent such as ethanol to yield the final product.
Step 2: Reduction of 2-Methyl-5-nitroindole to 2-Methyl-5-aminoindole
This procedure is based on the reduction of nitroindoles using sodium hydrosulfite.[7]
-
Reaction Setup: In a three-necked flask equipped with a condenser and a mechanical stirrer, suspend 2-methyl-5-nitroindole (1.76 g, 10 mmol) in a mixture of ethanol (50 mL) and water (25 mL).
-
Reduction: Heat the mixture to reflux. Add a solution of sodium hydrosulfite (85%, 8.7 g, ~40 mmol) in water (25 mL) dropwise over 30 minutes. The color of the reaction mixture should change, indicating the reduction of the nitro group. Continue refluxing for an additional 1 hour after the addition is complete.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Isolation: Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and evaporate the solvent under reduced pressure. The crude 2-methyl-5-aminoindole can be purified by column chromatography on silica gel or by recrystallization.
Route 2: Leimgruber-Batcho Synthesis of 4-Aminoindole
This protocol describes the synthesis of a substituted aminoindole from a dinitrotoluene precursor, showcasing the power of this method. The procedure is adapted from a detailed review by Rickborn and Sisko.[6]
-
Enamine Formation: A solution of 2,6-dinitrotoluene (18.2 g, 0.1 mol), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (13.1 g, 0.11 mol), and pyrrolidine (8.5 g, 0.12 mol) in 100 mL of DMF is heated at reflux for 2 hours. The solution is then cooled and the solvent is removed under reduced pressure to yield the crude dinitro-enamine intermediate, which is often a dark red oil and can be used in the next step without further purification.
-
Reductive Cyclization: A solution of the crude enamine (e.g., 106 mg, 0.4 mmol) is prepared in 6.0 mL of an acetic acid-water (2:1, v/v) mixture. To this solution, add an aqueous solution of titanium(III) chloride (TiCl₃, 15% w/v, 3.5 mL, approx. 12 molar equivalents) at room temperature. Stir the mixture for 10 minutes.
-
Work-up: Add water (20 mL) and extract the mixture with a methanol-dichloromethane solution (1:9, v/v). Basify the aqueous layer with 30% sodium hydroxide, followed by concentrated aqueous ammonia.
-
Isolation: Extract the now basic aqueous layer again with methanol-dichloromethane (1:9, v/v). Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by preparative thin-layer chromatography (TLC) on alumina or column chromatography to afford 4-aminoindole. The reported yield for this transformation is 83%.[6]
Route 3: Buchwald-Hartwig Amination of 5-Bromoindole
This protocol provides a general method for the direct amination of a 5-haloindole using modern palladium catalysis, adapted from a procedure for the amination of electron-deficient aryl bromides.[4]
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add 5-bromo-1H-indole (196 mg, 1.0 mmol), SPhos-G3 precatalyst (15 mg, 0.02 mmol, 2 mol%), and SPhos ligand (16 mg, 0.04 mmol, 4 mol%). Add potassium phosphate tribasic (K₃PO₄) (424 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and deionized water (1 mL) to the tube. Finally, add aqueous ammonia (28-30%, 0.57 mL, 5.0 mmol).
-
Reaction Execution: Seal the Schlenk tube tightly and place the mixture in a preheated oil bath at 100 °C. Stir vigorously for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-indol-5-amine.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to Bioisosteric Replacements for the Amine Group in 1,2-Dimethyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This approach aims to enhance a molecule's pharmacological and physicochemical properties while retaining its desired biological activity. The primary amine group, particularly on an aromatic scaffold like 1,2-Dimethyl-1H-indol-5-amine, is a frequent target for such modifications due to its significant influence on a compound's polarity, basicity, and metabolic stability.
This guide provides an objective comparison of potential bioisosteric replacements for the 5-amino group in this compound. While direct experimental data for this specific compound is limited in publicly available literature, this guide draws upon established principles of bioisosterism and data from structurally analogous aromatic amines on heterocyclic scaffolds. The information presented herein is intended to inform the rational design of novel analogs with improved drug-like properties.
Physicochemical and Pharmacological Property Comparison
The following table summarizes key properties of the parent amine and its potential bioisosteric replacements. The data is compiled from various sources and represents typical values observed for these functional groups on aromatic and heterocyclic systems.
| Functional Group | Parent Amine (-NH₂) | Nitro (-NO₂) | Hydroxyl (-OH) | Sulfonamide (-SO₂NH₂) | 1,2,4-Oxadiazole | 1,2,3-Triazole |
| pKa | ~4-5 | N/A (non-basic) | ~9-10 (weakly acidic) | ~9-10 (acidic) | Weakly basic | Neutral |
| LogP Contribution | Decreases | Increases | Decreases | Decreases | Increases | Neutral to slight increase |
| Hydrogen Bonding | Donor & Acceptor | Acceptor | Donor & Acceptor | Donor & Acceptor | Acceptor | Acceptor |
| Metabolic Stability | Prone to oxidation | Can be reduced in vivo | Prone to glucuronidation | Generally stable | Generally stable | Generally stable |
| Synthetic Accessibility | Readily available | Accessible via nitration | Accessible via various methods | Requires sulfonyl chloride | Multi-step synthesis | Requires azide and alkyne precursors |
Detailed Experimental Protocols
General Synthetic Approach for Heterocyclic Bioisosteres
The synthesis of heterocyclic bioisosteres for the amine group often involves a multi-step sequence starting from a common intermediate, such as a nitro or cyano derivative of the core scaffold.
1. Synthesis of 1,2-Dimethyl-5-nitro-1H-indole:
-
Reaction: To a solution of 1,2-dimethyl-1H-indole in a cooled mixture of acetic anhydride and acetic acid, a solution of nitric acid in acetic acid is added dropwise while maintaining the temperature below 0°C.
-
Work-up: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water, and dried.
2. Synthesis of 1,2,4-Oxadiazole Analog:
-
Step 1: Reduction of Nitro to Amine: The 5-nitroindole is reduced to this compound using a standard reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation.
-
Step 2: Amide Formation: The resulting amine is acylated with an appropriate acid chloride or anhydride.
-
Step 3: Oxadiazole Formation: The amide is then converted to an amidoxime by reaction with hydroxylamine. Subsequent cyclization with an orthoester or a similar reagent yields the 1,2,4-oxadiazole ring.
3. Synthesis of 1,2,3-Triazole Analog:
-
Step 1: Conversion of Amine to Azide: The 5-aminoindole is converted to the corresponding azide via diazotization followed by treatment with sodium azide.
-
Step 2: Cycloaddition: The 5-azidoindole is then reacted with a suitable alkyne in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a ruthenium-catalyzed reaction to form the 1,2,3-triazole ring.
Experimental Protocol for In Vitro GPCR Binding Assay
This protocol outlines a general procedure for evaluating the binding affinity of the synthesized compounds at a G-protein coupled receptor (GPCR), a common target class for indole-based ligands.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the target human GPCR are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation. The final membrane pellet is resuspended in an assay buffer.
-
-
Radioligand Binding Assay:
-
The binding assay is performed in a 96-well plate format.
-
Each well contains the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-LSD for serotonin receptors), and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The plates are incubated at room temperature for a specified time to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with a cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curves.
-
The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizing the Bioisosteric Replacement Strategy
The following diagrams illustrate the conceptual workflow for bioisosteric replacement and a potential signaling pathway that could be modulated by these compounds.
Caption: Workflow for the design and evaluation of bioisosteres.
No Publicly Available Data on the In Vivo Efficacy of 1,2-Dimethyl-1H-indol-5-amine
A comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of information regarding the in vivo efficacy, biological targets, and therapeutic applications of the chemical compound 1,2-Dimethyl-1H-indol-5-amine. Consequently, a direct comparison of its performance against known drugs, as per the user's request, cannot be conducted at this time.
The available information is largely limited to chemical and supplier data for this compound hydrochloride[1]. While the broader class of indole-containing molecules is a fertile ground for drug discovery, with numerous derivatives being investigated and developed for a wide range of therapeutic areas, specific data for this compound remains elusive in the public domain.
Research Context of Structurally Related Indole Derivatives
Although no direct efficacy data exists for the specified compound, research into other dimethyl-indole derivatives provides a glimpse into the potential, albeit unconfirmed, therapeutic areas where such scaffolds are being explored. It is crucial to note that these findings are not directly applicable to this compound, as minor structural modifications can lead to vastly different biological activities.
-
Serotonin Receptor Agonism: A study focused on the design of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives as potent and selective 5-HT(1D) receptor agonists. One such compound demonstrated oral bioavailability in rats, suggesting a potential application in conditions where 5-HT(1D) agonism is beneficial[2]. Another related compound, N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide, has been identified as a potent and selective 5-HT(1F) receptor agonist with potential for migraine therapy[3].
-
Anticancer Applications: Several research efforts have explored the utility of indole derivatives in oncology. For instance, certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives have been synthesized and evaluated for their ability to induce methuosis, a form of non-apoptotic cell death, in cancer cells. One lead compound from this series demonstrated in vivo antitumor efficacy in a mouse xenograft model[4]. Additionally, other indole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, with some showing in vivo anti-tumor efficacy[5]. Further research has explored indole derivatives as novel anticancer agents targeting A549 and K562 cells[6].
-
Other Potential Applications: The indole scaffold is versatile, with derivatives being explored for a variety of other biological activities. For example, indole-2-carboxamides have been investigated as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation[7]. Other research has focused on the synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine as an intermediate for pharmacologically active compounds[8]. Furthermore, 1H-indole-2-carboxamides have been explored for their anti-Trypanosoma cruzi activity in the context of Chagas disease[9].
Due to the absence of specific in vivo efficacy data for this compound, it is not possible to generate the requested comparison tables, experimental protocols, or signaling pathway diagrams. The information on related compounds is provided for contextual purposes only and should not be interpreted as indicative of the properties of this compound. Further preclinical research and publication of data are necessary before any meaningful efficacy comparisons can be made.
References
- 1. 174274-98-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel hydroxyamidine derivatives as indoleamine 2,3-dioxygenase 1 inhibitors with in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 1,2-Dimethyl-1H-indol-5-amine for Serotonin Receptor Subtypes: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant lack of specific binding affinity and functional activity data for 1,2-Dimethyl-1H-indol-5-amine at serotonin (5-HT) receptor subtypes. Consequently, a direct comparative analysis of its selectivity profile against other compounds cannot be provided at this time.
While the indole scaffold is a common feature in many ligands targeting the serotonin system, the specific substitution pattern of this compound does not appear in publicly accessible pharmacological databases or research publications detailing its interactions with 5-HT receptors. Extensive searches for this compound and its logical synonyms have not yielded the quantitative data (e.g., Ki, IC50, EC50, Emax) required to construct a meaningful comparison guide for a scientific audience.
For researchers interested in the broader structure-activity relationships of indole-based compounds at serotonin receptors, a wealth of information exists for related molecules. Studies on N,N-dimethyltryptamine (DMT) and its various analogs, for instance, have been extensively published. These investigations provide valuable insights into how modifications to the indole ring and the ethylamine side chain influence affinity and functional activity at different 5-HT receptor subtypes.
General Experimental Approaches for Determining Serotonin Receptor Selectivity
To assess the selectivity of a novel compound like this compound, a standard battery of in vitro assays would be employed. The typical experimental workflow involves two main types of assays: binding assays to determine the affinity of the compound for various receptors, and functional assays to characterize its biological activity (agonist, antagonist, or inverse agonist).
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor. This is typically quantified by the inhibition constant (Ki).
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. The specific assay depends on the signaling pathway coupled to the serotonin receptor subtype.
Signaling Pathways of Major Serotonin Receptor Families
Caption: Major signaling pathways for serotonin receptor families.
Common functional assays include:
-
cAMP Assays: For Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) and Gi-coupled (e.g., 5-HT1, 5-HT5) receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.
-
Calcium Flux Assays: For Gq-coupled receptors (e.g., 5-HT2 family), the release of intracellular calcium is monitored, often using fluorescent dyes.
-
Electrophysiology: For the ionotropic 5-HT3 receptor, techniques like patch-clamp electrophysiology are used to measure ion flow across the cell membrane.
Conclusion
While a detailed analysis of this compound's selectivity for serotonin receptor subtypes is not possible due to the absence of published data, the established methodologies for receptor binding and functional screening provide a clear roadmap for any future investigation of this compound. Should experimental data for this compound become available, a comprehensive comparison guide could be developed to elucidate its potential pharmacological profile and selectivity within the complex landscape of the serotonin system. Researchers are encouraged to consult databases such as the Psychoactive Drug Screening Program (PDSP) database for information on a wide range of compounds and their receptor affinities.
Comparative Docking Studies of Indoleamines at the 5-HT1D Receptor: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding and docking characteristics of various indoleamines at the 5-hydroxytryptamine 1D (5-HT1D) receptor. The information is supported by experimental data and computational modeling protocols to aid in the development of novel therapeutic agents.
The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target in the treatment of migraines and other neurological disorders. Indoleamines, a class of neurotransmitters and their analogs, represent a significant group of ligands for this receptor. Understanding the comparative binding affinities and molecular interactions of different indoleamines is crucial for designing selective and efficacious drugs.
Data Presentation: Binding Affinities of Indoleamines at the 5-HT1D Receptor
The following table summarizes the binding affinities (Ki) of several indoleamine derivatives for the human 5-HT1D receptor, providing a quantitative basis for comparison. Lower Ki values indicate higher binding affinity.
| Compound | Indoleamine Derivative | 5-HT1Dα Ki (nM) | 5-HT1Dβ Ki (nM) |
| Serotonin (5-HT) | Endogenous Ligand | 9.3 | - |
| 5-Carboxamidotryptamine (5-CT) | Tryptamine Derivative | 0.5 | - |
| Sumatriptan | Tryptamine Derivative | 5.8 | 7.7 |
| Compound 12 | N,N-di-n-propyl-2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine | 15 | 150 |
| Compound 13 | N,N-diethyl-2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine | 6 | 150 |
| Compound 14 | N,N-dimethyl-2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine | 4 | 100 |
| Compound 18 | 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine | 10 | 100 |
Note: Data is compiled from various sources.[1][2] The 5-HT1D receptor has two subtypes in some species, denoted as α and β.
Experimental Protocols
Radioligand Binding Assays
The binding affinities presented in the table were primarily determined using radioligand binding assays. A typical protocol involves:
-
Membrane Preparation: Membranes from cells expressing the recombinant human 5-HT1D receptor are prepared.
-
Incubation: These membranes are incubated with a specific radioligand, such as [3H]5-HT, and varying concentrations of the unlabeled indoleamine test compounds.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Molecular Docking Studies
Molecular docking simulations are computational methods used to predict the binding mode and affinity of a ligand to a receptor. A general workflow for docking indoleamines to the 5-HT1D receptor is as follows:
-
Receptor Preparation: A three-dimensional structure of the 5-HT1D receptor is obtained. As the crystal structure of the 5-HT1D receptor may not always be available, homology modeling based on the crystal structures of related GPCRs (e.g., 5-HT1B) is often employed.[3] The receptor structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Ligand Preparation: The 3D structures of the indoleamine ligands are generated and optimized to their lowest energy conformation.
-
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to explore the conformational space of the ligand within the receptor's binding pocket and to score the different binding poses based on a scoring function that estimates the binding affinity.
-
Pose Analysis and Scoring: The resulting docking poses are analyzed to identify the most likely binding mode. The docking score, which is an estimation of the binding free energy, is used to rank the ligands. Further refinement of the binding energy can be achieved using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[4]
Mandatory Visualization
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is coupled to the Gi/o family of G proteins.[3] Upon agonist binding, the receptor activates the G protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The G protein βγ subunits can also modulate other downstream effectors, such as the MAPK/Erk pathway.[5][6]
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Workflow for Comparative Docking
The following diagram illustrates a typical workflow for conducting a comparative docking study of indoleamines at the 5-HT1D receptor.
Caption: Comparative Docking Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
Evaluating the In Vitro Metabolic Stability of 1,2-Dimethyl-1H-indol-5-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vitro metabolic stability of the novel compound 1,2-Dimethyl-1H-indol-5-amine. Due to the current lack of publicly available experimental data for this specific molecule, this document serves as a practical tool by comparing its predicted metabolic profile with established data for two well-characterized drugs, Verapamil and Buspirone. The included experimental protocol and workflow provide a clear roadmap for generating the necessary data to complete a direct comparison.
Comparative Analysis of Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter in early drug discovery, providing insights into its potential pharmacokinetic profile, such as half-life and bioavailability.[1][2] In vitro assays using human liver microsomes (HLM) are a standard method for determining key parameters like intrinsic clearance (CLint) and half-life (t½).[3][4]
Data Summary
The following table summarizes the available in vitro metabolic stability data for the comparator compounds in human liver microsomes. A placeholder is included for this compound to be populated with experimental data.
| Compound | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Key Metabolic Pathways |
| This compound | Data not available | Data not available | Predicted: N-demethylation, Aromatic hydroxylation, Oxidation of the indole ring |
| Verapamil | 28.8[5] | 316[5] | N-dealkylation, O-demethylation[5] |
| Buspirone | Not explicitly stated, but undergoes extensive metabolism[6] | Not explicitly stated, but undergoes extensive metabolism[6] | Aromatic hydroxylation, N-dealkylation[6] |
Discussion
-
This compound: As a dimethylated indoleamine, the primary routes of metabolism for this compound are anticipated to involve cytochrome P450 (CYP) enzymes.[7] The N-methyl groups are susceptible to N-demethylation, and the indole ring itself can undergo oxidation. The presence of the amine group may also allow for conjugation reactions in more complete in vitro systems like hepatocytes.
-
Verapamil: Verapamil is a well-known substrate for CYP3A4 and exhibits moderate to high clearance.[5] Its metabolism is characterized by extensive N-dealkylation and O-demethylation.[5] The provided data shows a half-life of 28.8 minutes and an intrinsic clearance of 316 µL/min/mg protein in human liver microsomes.[5]
-
Buspirone: Buspirone is known to undergo extensive phase I metabolism, primarily through aromatic hydroxylation and N-dealkylation, also mediated by CYP3A4.[6] While specific quantitative data from the initial search is not available, its extensive metabolism in vivo is well-documented.[6]
This comparative framework highlights the importance of generating experimental data for this compound to accurately assess its metabolic stability profile relative to established drugs.
Experimental Protocols
A detailed protocol for determining the in vitro metabolic stability in human liver microsomes is provided below.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using pooled human liver microsomes.
Materials:
-
Test Compound (e.g., this compound)
-
Comparator Compounds (e.g., Verapamil, Buspirone)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and comparator compounds in a suitable solvent (e.g., DMSO).
-
Thaw the pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound or comparator compound to the appropriate wells to achieve the desired final concentration (e.g., 1 µM).
-
Add the human liver microsomes to the wells (final protein concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard. The 0-minute time point is crucial as it represents the initial concentration before any metabolic degradation.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation) .
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Signaling Pathway Considerations
While a specific signaling pathway is not directly evaluated in this assay, the metabolic pathways are central. The primary enzymes involved are the Cytochrome P450s located in the endoplasmic reticulum of hepatocytes, which are concentrated in the microsomal fraction.
Caption: Predicted primary metabolic pathways for this compound.
References
- 1. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro metabolisms of dimethylnitrosamine in animals of six different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro metabolism of GMDTC in liver microsomes of human, monkey, dog, rat and mouse: Metabolic stability assessment, metabolite identification and interspecies comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. mttlab.eu [mttlab.eu]
Safety Operating Guide
Prudent Disposal of 1,2-Dimethyl-1H-indol-5-amine: A Guide for Laboratory Professionals
The proper disposal of 1,2-Dimethyl-1H-indol-5-amine, a substituted indole derivative, is a critical aspect of laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as hazardous, is imperative. This guide provides a procedural framework for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
Assumed Hazard Profile
Based on the hazard information for structurally similar indole amines, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Aquatic Toxicity: Very toxic to aquatic life.
A comprehensive summary of assumed quantitative data for waste disposal documentation is presented below. Laboratory analysis may be necessary for precise waste profiling.
| Parameter | Value/Information | Source/Method of Determination |
| Chemical Name | This compound | N/A |
| CAS Number | Not available | N/A |
| Physical State | To be determined (Solid or Liquid) | Visual Inspection |
| Assumed Hazards | Acute toxicity (oral), skin irritation, eye irritation, respiratory irritation, acute aquatic hazard. | Based on similar indole amine compounds. |
| Compatible Waste Container | Clearly labeled, sealed, and compatible container (e.g., for organic, amine-containing waste). | General laboratory best practices. |
Experimental Protocol: Waste Compatibility Testing
To prevent dangerous reactions, a waste compatibility test is crucial before mixing this compound waste with other chemical waste streams. This should be performed on a small scale in a controlled environment, such as a fume hood.
Methodology:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Small-Scale Test: In a small, clean, and dry glass container (e.g., a test tube), combine a small, representative sample of the this compound waste with the intended waste stream.
-
Observation: Carefully observe for any signs of a reaction, such as gas evolution, color change, precipitation, or heat generation.
-
Documentation: Record the results of the compatibility test in a laboratory notebook. If any reaction is observed, the waste streams are incompatible and must be collected separately.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations. The following protocol provides a general framework for compliant disposal.
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[2]
-
-
Container Management:
-
Final Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.[3]
-
Provide the waste disposal company with all available information about the waste, including its presumed hazards.[2]
-
Dispose of the contents and container to an approved waste disposal plant.[1][4][5]
-
-
Disposal of Empty Containers:
-
An "empty" container that held this compound must still be treated with caution.[2]
-
Follow institutional guidelines for the disposal of empty hazardous chemical containers, which may include triple rinsing with a suitable solvent and collecting the rinsate as hazardous waste.
-
Spill and Exposure Response
In the event of a spill or exposure, immediate action is necessary.
-
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, dry sand). Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.[1]
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your institution's environmental health and safety (EHS) office.
-
-
Exposure Response:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[6]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
